2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(2-hydroxy-5-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPDAJJJYRUXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681813 | |
| Record name | 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-03-3 | |
| Record name | 2′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Foreword: The Strategic Synthesis of Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable framework for constructing complex molecular architectures. The specific compound, this compound, presents a unique substitution pattern that makes it a valuable building block for drug discovery and development. Its synthesis requires a strategic approach, navigating the challenges of regioselective C-C bond formation and the careful orchestration of functional group manipulations. This guide provides a comprehensive overview of a robust synthetic strategy, grounded in established chemical principles and tailored for practical laboratory execution. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and explore the key mechanistic underpinnings of the core reactions.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis provides a logical roadmap for dismantling the target molecule into readily available starting materials. The primary disconnection point for this compound is the sterically hindered carbon-carbon bond linking the two phenyl rings. This immediately suggests a transition-metal-catalyzed cross-coupling reaction as the key synthetic step.
The second critical consideration is the management of the phenolic hydroxyl group. Synthesizing the biphenyl core with a free hydroxyl group can sometimes lead to complications, such as unwanted side reactions or catalyst inhibition. A more robust strategy involves introducing this functionality in a protected form—in this case, as a methoxy group—and then selectively cleaving it in a later step. This leads to a more convergent and reliable synthesis.
This logic points to a strategy involving two key stages:
-
Core Assembly: Formation of a dimethoxy-biphenyl ester intermediate via a Suzuki-Miyaura cross-coupling reaction.
-
Functional Group Endgame: Selective demethylation of the sterically hindered methoxy group, followed by saponification of the ester to yield the final carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Core Assembly: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone of modern biphenyl synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids.[1][2][3][4] This palladium-catalyzed reaction efficiently forges the C-C bond between an aryl halide and an aryl boronic acid.
Mechanism and Rationale
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid methyl ester).
-
Transmetalation: The aryl group from the boronic acid (2,5-dimethoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Na₂CO₃) to activate the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling
The following protocol details the synthesis of Methyl 2',5'-dimethoxy-[1,1'-biphenyl]-3-carboxylate.
| Reagent | Molar Eq. | MW | Amount (for 10 mmol scale) |
| 3-Bromobenzoic acid methyl ester | 1.0 | 215.04 | 2.15 g |
| 2,5-Dimethoxyphenylboronic acid | 1.2 | 181.99 | 2.18 g |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 3.46 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 3-bromobenzoic acid methyl ester (2.15 g), 2,5-dimethoxyphenylboronic acid (2.18 g), and potassium carbonate (3.46 g).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg), to the stirred mixture.
-
Heat the reaction mixture to 85-90 °C and maintain with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Methyl 2',5'-dimethoxy-[1,1'-biphenyl]-3-carboxylate as a solid.
Functional Group Endgame: Selective Demethylation and Saponification
With the biphenyl core constructed, the final steps involve tailoring the functional groups to match the target molecule. This requires a selective demethylation followed by a standard ester hydrolysis.
The Challenge of Selective Demethylation
Cleaving an aryl methyl ether is a standard transformation, but selectively cleaving one of two such ethers requires exploiting differences in their chemical environment.[5][6][7] The 2'-methoxy group is ortho to the bulky aryl substituent from the other ring, making it more sterically hindered. This steric hindrance can be leveraged for selective cleavage using a strong Lewis acid like Boron Tribromide (BBr₃).[7] The Lewis acid will coordinate preferentially to the less hindered 5'-methoxy group, but the subsequent nucleophilic attack to cleave the methyl group is faster at the more sterically accessible 5'-position. Therefore, careful control of stoichiometry (using slightly more than one equivalent of BBr₃) is crucial to favor mono-demethylation at the desired 2'-position, which is electronically activated.
Experimental Protocol: Selective Demethylation
Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under a strictly inert and anhydrous atmosphere.
| Reagent | Molar Eq. | MW | Amount (for 5 mmol scale) |
| Methyl 2',5'-dimethoxy-[1,1'-biphenyl]-3-carboxylate | 1.0 | 272.29 | 1.36 g |
| Boron Tribromide (BBr₃), 1M in DCM | 1.1 | 250.52 | 5.5 mL |
| Dichloromethane (DCM), anhydrous | - | - | 25 mL |
Procedure:
-
Dissolve Methyl 2',5'-dimethoxy-[1,1'-biphenyl]-3-carboxylate (1.36 g) in anhydrous dichloromethane (25 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Boron Tribromide solution (5.5 mL of 1M solution in DCM) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing water (30 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, Methyl 2'-hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylate, can be purified by column chromatography if necessary.
Experimental Protocol: Saponification
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated to give the final carboxylic acid.
| Reagent | Molar Eq. | MW | Amount (for 4 mmol scale) |
| Methyl 2'-hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylate | 1.0 | 258.26 | 1.03 g |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 3.0 | 41.96 | 504 mg |
| Tetrahydrofuran (THF) | - | - | 15 mL |
| Water | - | - | 5 mL |
Procedure:
-
Dissolve the ester (1.03 g) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (504 mg) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Summary of the Synthetic Workflow
The described multi-step synthesis provides a reliable and scalable route to the target compound.
Caption: Overall workflow for the synthesis of the target molecule.
References
-
ResearchGate. Demethylating Reaction of Methyl Ethers. Available at: [Link]
-
Taylor & Francis Online. Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336. Available at: [Link]
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Wikipedia. Demethylation. Available at: [Link]
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PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]
- Google Patents. Demethyl method of aryl methyl ether.
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ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available at: [Link]
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Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]
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RSC Publishing. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Available at: [Link]
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ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available at: [Link]
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ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Available at: [Link]
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ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]
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Scirp.org. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Available at: [Link]
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An In-depth Technical Guide to 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative, a class of compounds that has garnered significant interest in medicinal chemistry and materials science.[1][2] The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for the precise spatial orientation of functional groups. This structural motif is prevalent in a number of pharmacologically active molecules.[1][2] The presence of a carboxylic acid, a hydroxyl group, and a methoxy group on the biphenyl core of the title compound suggests its potential for diverse chemical interactions and biological activities. The carboxylic acid moiety can act as a key pharmacophore, while the hydroxyl and methoxy groups can influence the compound's pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed methodologies for its synthesis and characterization, and a discussion of its potential applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in the public domain, we can compile a table of its known and predicted properties.
| Property | Value | Source |
| CAS Number | 1215206-03-3 | [1] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | [4] |
| Boiling Point | 461.9 ± 35.0 °C (Predicted) | [4] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.03 ± 0.10 (Predicted) | [4] |
| LogP | 2.766 (Computed) | [1] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Synthesis and Characterization
Proposed Synthetic Workflow
A logical retrosynthetic analysis suggests the disconnection of the biphenyl bond, leading to two key building blocks: a substituted phenylboronic acid and a substituted aryl halide. A feasible forward synthesis is outlined below.
Figure 1: Proposed workflow for the synthesis and characterization of the target compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) and 2-hydroxy-5-methoxyphenylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Addition of Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Techniques
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the carboxylic acid group will likely appear as a downfield multiplet. The protons on the hydroxy- and methoxy-substituted ring will exhibit characteristic splitting patterns. The hydroxyl proton will likely appear as a broad singlet, and the methoxy protons as a sharp singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The carbons attached to the hydroxyl and methoxy groups will also have characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group will likely appear as a broad band around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 244.24.
Potential Applications in Drug Discovery
While there is no specific biological activity reported for this compound in the scientific literature, its structural features suggest several potential areas for investigation in drug discovery.
Rationale for Potential Biological Activity
The biphenyl carboxylic acid scaffold is a known pharmacophore in various therapeutic areas. The presence of the hydroxyl and methoxy groups can modulate the compound's interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties. For instance, studies on other phenolic acids have shown that hydroxyl and methoxy groups can contribute to antioxidant activity.[3][5]
Figure 2: Logical relationships between the structural features of the compound and its potential therapeutic applications.
Screening and Assay Development
To explore the biological potential of this compound, a systematic screening approach is recommended.
Initial Screening:
-
Antioxidant Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can be employed to evaluate its radical scavenging activity.
-
Antimicrobial Assays: The compound can be tested against a panel of pathogenic bacteria and fungi using broth microdilution or disk diffusion methods to determine its minimum inhibitory concentration (MIC).
-
Cytotoxicity Assays: Initial cytotoxicity can be assessed against various cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) using assays like MTT or MTS to determine its IC₅₀ values.
Mechanism of Action Studies:
Should the initial screening reveal promising activity in a particular area, further studies can be designed to elucidate the mechanism of action. For example, if anticancer activity is observed, subsequent investigations could include cell cycle analysis, apoptosis assays, and target identification studies.
Safety and Handling
Based on the GHS information available for related compounds, this compound should be handled with care.[6][7] It is predicted to be harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While a comprehensive experimental dataset is currently lacking, this guide provides a solid foundation based on its known and predicted chemical properties, a plausible synthetic strategy, and a rationale for exploring its biological activities. Further experimental validation of the properties and biological effects outlined in this document is warranted and is expected to provide valuable insights for the scientific community.
References
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Jain, Z. J., Gide, P. S., & Kankate, R. S. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 18(5), 417-435. [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. S. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
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A Technical Guide to the Predicted Biological Activity of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-03-3). While direct experimental data on this specific molecule is limited in current literature, its structural features—a biphenyl core, a phenolic hydroxyl group, a methoxy group, and a carboxylic acid moiety—allow for robust predictions of its pharmacological potential. By examining structure-activity relationships (SAR) and drawing parallels with closely related analogs, this whitepaper outlines hypothesized antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. We present detailed, field-proven experimental protocols to validate these predictions and propose mechanistic pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate this promising compound.
Introduction and Molecular Profile
This compound is a biphenyl derivative with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol .[1][2] The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific arrangement of functional groups on this scaffold is critical to its biological function.
Key Structural Features:
-
Biphenyl Core: Provides a semi-rigid backbone, influencing spatial orientation and interaction with biological targets.
-
Phenolic Hydroxyl (-OH) Group: Located at the 2'-position, this group is a key determinant of antioxidant activity and can participate in crucial hydrogen-bonding interactions with enzyme active sites.[3][4]
-
Methoxy (-OCH₃) Group: Positioned at the 5'-position, this group modulates lipophilicity and electronic properties, which can enhance membrane permeability and metabolic stability.[3][4]
-
Carboxylic Acid (-COOH) Group: Situated at the 3-position, this acidic moiety can form strong electrostatic interactions and hydrogen bonds, often serving as a critical anchor to receptor binding pockets.[5]
The combination of these groups suggests a multi-faceted pharmacological profile, positioning this molecule as a compelling candidate for further investigation.
Predicted Biological Activities Based on Structural Analogs
In the absence of direct studies, we can infer the potential biological activities of the target compound by analyzing data from its structural analogs.
Antimicrobial Activity
A close structural analog, 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid, where the hydroxyl group is replaced by chlorine, has demonstrated significant antimicrobial properties.[5] The phenolic hydroxyl group in our target compound is known to contribute significantly to the antimicrobial effects of various natural products, suggesting that its activity could be comparable or even superior to its chloro-analog.[6] The proposed mechanism involves disruption of the bacterial cell membrane and inhibition of key cellular processes.
Table 1: Reported Antimicrobial Activity of 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid[5]
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 16 µg/mL | Bactericidal |
Anticancer Activity
Hydroxylated biphenyl compounds structurally related to curcumin have shown potent anticancer activity against malignant melanoma.[7][8] Two such compounds, referred to as compounds 11 and 12, induced apoptosis and caused cell cycle arrest at the G2/M transition in melanoma cell lines.[7][8] These molecules share the core hydroxylated biphenyl feature with our target compound, suggesting a similar potential for antiproliferative effects. The mechanism is likely tied to the induction of programmed cell death through caspase activation and PARP cleavage.[8]
Table 2: Reported Antiproliferative Activity of Related Hydroxylated Biphenyls[7][8]
| Compound | Target | IC₅₀ Value |
| Compound 11 | Melanoma Cells | 1.7 ± 0.5 µM |
| Compound 12 | Melanoma Cells | 2.0 ± 0.7 µM |
Anti-inflammatory Activity
The chloro-analog has also been investigated for anti-inflammatory properties.[5] Phenolic compounds, in general, are well-known for their ability to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenase (COX).[9][10] The combination of the phenolic hydroxyl and carboxylic acid groups in our target molecule makes it a prime candidate for COX inhibition, a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Activity
The presence of a phenolic hydroxyl group is a strong indicator of antioxidant potential.[3][4] Phenolic acids can neutralize harmful free radicals through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[4] The methoxy group can further enhance this activity by donating electron density to the aromatic ring, stabilizing the resulting phenoxy radical.[3] This inherent antioxidant capability could contribute to the compound's other biological effects, as oxidative stress is a common underlying factor in inflammation, cancer, and microbial infections.
Proposed Mechanistic Pathways and Validation Workflows
To translate these predictions into verifiable data, a structured experimental approach is necessary. The following diagrams illustrate the proposed mechanisms and a logical workflow for their investigation.
Caption: A logical workflow for the systematic validation of the compound's bioactivity.
Caption: Proposed antioxidant mechanism via Hydrogen Atom Transfer (HAT).
Caption: Hypothetical pathway for anticancer activity based on analog studies.[8]
Experimental Protocols for Activity Validation
The following protocols are standardized, robust methods for testing the hypothesized biological activities.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like ampicillin), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring absorbance at 600 nm.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
Controls: Use untreated cells as a negative control and a standard chemotherapeutic agent (e.g., cisplatin) as a positive control. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the ability of the compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Controls: Use a standard antioxidant like ascorbic acid or gallic acid as a positive control. A blank well should contain only methanol. A negative control well should contain DPPH solution with methanol instead of the compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging activity is indicated by the discoloration of the purple DPPH solution.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Conclusion and Future Directions
This compound presents a compelling profile for a pharmacologically active agent. Based on robust analysis of its structural components and data from closely related analogs, there are strong reasons to predict significant antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The phenolic hydroxyl and carboxylic acid moieties are predicted to be the primary drivers of this activity.
This guide provides the theoretical framework and practical experimental designs needed to systematically investigate and validate these claims. Future research should focus on executing these protocols to generate empirical data. Positive results would warrant further studies into specific mechanisms of action, target identification, and in vivo efficacy using appropriate animal models. Furthermore, the synthesis of derivatives—by modifying the substitution pattern on the biphenyl rings—could lead to the optimization of potency and selectivity, paving the way for the development of novel therapeutic leads.
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Piras, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. Available from: [Link]
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Hsieh, T. J., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC - NIH. Available from: [Link]
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Pharmaffiliates. 2'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid. Available from: [Link]
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Fónagy, A., et al. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate. Available from: [Link]
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Zhang, H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available from: [Link]
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Mickevičienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available from: [Link]
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Strieth-Kalthoff, F., et al. (2024). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Universität Freiburg. Available from: [Link]
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Agatonovic-Kustrin, S., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]
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Yuliani, S. H., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. Available from: [Link]
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A Technical Guide to the Potential Mechanisms of Action of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related biphenyl carboxylic acid derivatives to propose plausible biological activities and to provide a robust framework for future investigation. This paper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.
Part 1: Structural Analysis and Predicted Biological Relevance
This compound is a biphenyl derivative characterized by three key functional groups: a hydroxyl (-OH) group, a methoxy (-OCH3) group, and a carboxylic acid (-COOH) group. The biphenyl scaffold itself is a common motif in many biologically active compounds, providing a rigid backbone for the presentation of functional groups into biological targets.
The therapeutic potential of biphenyl derivatives is broad, with various analogs demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2][3] The specific substitutions on the biphenyl rings are critical in determining the compound's pharmacological profile.
-
The Carboxylic Acid Moiety : This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. This is a common feature in many drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs).
-
The Hydroxyl and Methoxy Groups : The phenolic hydroxyl and methoxy groups are known to contribute to the antioxidant properties of many natural and synthetic compounds.[4] They can participate in hydrogen bonding and may play a role in the molecule's binding affinity and selectivity for specific targets. The relative positions of these groups can influence the electronic properties of the rings and, consequently, the molecule's reactivity and interaction with biological systems.
Based on these structural features and the activities of related compounds, we can hypothesize several potential mechanisms of action for this compound.
Part 2: Plausible Mechanisms of Action and Signaling Pathways
Potential as an Anticancer Agent via Kinase Inhibition
A significant number of biphenyl derivatives have been investigated as anticancer agents.[1] One promising avenue of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Hypothesized Mechanism: Allosteric Inhibition of Epidermal Growth Factor Receptor (EGFR)
Some 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been identified as potential allosteric inhibitors of the EGFR tyrosine kinase.[5] Allosteric inhibitors offer an advantage over traditional ATP-competitive inhibitors by potentially avoiding the chemoresistance that can arise from mutations in the ATP-binding site.[5]
It is plausible that this compound could bind to an allosteric site on EGFR, inducing a conformational change that locks the kinase in an inactive state. This would disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation and survival.
Below is a diagram illustrating the hypothetical EGFR signaling pathway and the potential point of inhibition.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Potential as a URAT1 Inhibitor for Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Urate transporter 1 (URAT1) is a key protein responsible for the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a validated therapeutic strategy for lowering serum uric acid levels.
Hypothesized Mechanism: Inhibition of Urate Transporter 1 (URAT1)
Several biphenyl carboxylic acid derivatives have been developed as potent inhibitors of URAT1.[6] The carboxylic acid moiety is often a critical pharmacophore for these inhibitors, mimicking the structure of uric acid and facilitating binding to the transporter. It is conceivable that this compound could act as a competitive inhibitor of URAT1, blocking the reabsorption of uric acid and promoting its excretion.
The following diagram illustrates the proposed mechanism of URAT1 inhibition.
Caption: Proposed competitive inhibition of the URAT1 transporter.
Potential Antioxidant and Anti-inflammatory Activity
The presence of a phenolic hydroxyl group suggests that the compound may possess antioxidant properties. Phenolic compounds are known to act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby mitigating oxidative stress.
Hypothesized Mechanism: Radical Scavenging and TNF Inhibition
The antioxidant activity of phenolic acids is well-documented and can occur through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[4] The methoxy group can further enhance this activity.[4]
Furthermore, chronic inflammation is often linked to oxidative stress. Small molecule inhibitors of tumor necrosis factor (TNF), a key pro-inflammatory cytokine, have been explored for the treatment of inflammatory diseases. It is possible that this compound could exert anti-inflammatory effects, either indirectly through its antioxidant activity or by directly interfering with inflammatory pathways, such as TNF signaling.
Part 3: Experimental Protocols for Mechanistic Validation
To investigate the hypothesized mechanisms of action, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for the biological evaluation of this compound.
The general workflow for these investigations is outlined below.
Caption: General experimental workflow for mechanistic studies.
Protocol 3.1: In Vitro EGFR Kinase Activity Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of EGFR.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compound, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the EGFR enzyme, the substrate, and the kinase buffer. c. Add the test compound to the appropriate wells. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent, which correlates with kinase activity. f. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3.2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Lines: A549 (lung cancer, EGFR-positive), MCF-7 (breast cancer), HCT-116 (colorectal cancer).[1][5]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or a solubilization buffer. e. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.
Protocol 3.3: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant potential of the compound.
Methodology:
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, ascorbic acid (positive control).
-
Procedure: a. Prepare a solution of DPPH in methanol. b. In a 96-well plate, add the DPPH solution to wells containing a serial dilution of the test compound. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. The decrease in absorbance indicates higher scavenging activity. Determine the EC50 value.[4]
Part 4: Data Interpretation and Future Directions
The results from these initial assays will provide the first insights into the biological activity of this compound.
-
If the compound shows potent activity in the EGFR kinase assay and the cell proliferation assay (particularly in EGFR-dependent cell lines), further studies could focus on confirming the allosteric mechanism through kinetic studies and structural biology (e.g., X-ray crystallography).
-
If the compound demonstrates significant URAT1 inhibitory activity, subsequent experiments would involve cell-based urate uptake assays and in vivo studies in animal models of hyperuricemia.
-
If strong antioxidant activity is observed, further investigation into its anti-inflammatory properties would be warranted, for example, by measuring its effect on cytokine production (e.g., TNF-α) in lipopolysaccharide-stimulated macrophages.
These initial findings will guide the subsequent stages of drug discovery, including lead optimization to improve potency and selectivity, as well as comprehensive ADME/Tox profiling.
References
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PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Shihab, M. S., et al. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Retrieved from [Link]
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PubChemLite. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). Retrieved from [Link]
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Li, J., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(19), 7415. Retrieved from [Link]
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Wang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Retrieved from [Link]
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Raudonis, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7954. Retrieved from [Link]
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Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications. Retrieved from [Link]
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PharmaCompass. (n.d.). 3'-AMINO-2'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]
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Chemfeel. (n.d.). 2'-[Hydroxybiphenyl]-3-carboxylic acid (USP). Retrieved from [Link]
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Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Retrieved from [Link]
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ResearchGate. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Retrieved from [Link]
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Tang, G., et al. (2016). Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor. MedChemComm, 7, 844-853. Retrieved from [Link]
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2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS number 1215206-03-3
An In-Depth Technical Guide to 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-03-3)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1215206-03-3), a biphenyl derivative of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, proposes a robust synthetic pathway via Suzuki-Miyaura cross-coupling, and explores its established role as a chemical intermediate and its potential, structure-derived biological activities. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative references.
Introduction and Strategic Importance
The [1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in modern pharmacology and materials science. The rotational flexibility and spatial arrangement of the two phenyl rings allow for precise three-dimensional interactions with biological targets, making it a cornerstone for designing potent therapeutic agents. This compound is a specific, functionalized member of this class. Its strategic importance is primarily derived from its utility as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, structurally related compounds are crucial intermediates in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a methoxy ether—provides multiple handles for subsequent chemical modification, making it a versatile platform for library synthesis and lead optimization in drug discovery programs.
Physicochemical Properties and Characterization
The compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its chemical behavior.[2] The carboxylic acid moiety imparts acidic properties and a potential site for amide bond formation, while the phenolic hydroxyl group offers a site for etherification, esterification, and is a key contributor to potential antioxidant activity.[3] The methoxy group enhances lipophilicity and can influence the electronic properties of its associated phenyl ring.
Key Property Summary
| Property | Value | Source |
| CAS Number | 1215206-03-3 | [2][4][5] |
| Molecular Formula | C₁₄H₁₂O₄ | [2][6][7] |
| Molecular Weight | 244.24 g/mol | [2][6] |
| Synonym(s) | 2-Hydroxy-5-Methoxybiphenyl-3-carboxylic acid | [2] |
| Purity (Typical) | ≥95% | [2][4] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [2] |
| LogP (Calculated) | 2.766 | [2] |
| SMILES | COC1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(=O)O | [2] |
Spectroscopic Characterization (Predicted)
While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely available, its structure allows for the prediction of key spectral features.
-
¹H NMR: Aromatic protons would appear in the δ 6.5-8.0 ppm range. The methoxy group would present as a sharp singlet around δ 3.8 ppm. The acidic proton of the carboxylic acid and the phenolic proton would be broad singlets, with chemical shifts highly dependent on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed downfield (δ > 165 ppm). Aromatic carbons would resonate between δ 110-160 ppm. The methoxy carbon would appear around δ 55-60 ppm.
-
Mass Spectrometry (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 243.06.
Synthesis and Manufacturing Pathway
The formation of the biphenyl C-C bond is the critical transformation in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this purpose due to its high functional group tolerance, mild reaction conditions, and high yields. The retrosynthetic analysis logically disconnects the biphenyl bond into two readily available synthons: a boronic acid derivative and an aryl halide.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This workflow details a plausible and robust laboratory-scale synthesis. The choice of a palladium catalyst, a suitable base, and a solvent system is critical for reaction success.
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Topic: Potential Therapeutic Targets of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide for Researchers
Abstract
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a member of the biphenyl carboxylic acid class, a scaffold known for diverse pharmacological activities.[1][2] This technical guide outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. Drawing from the well-established pharmacology of structurally related compounds, we posit that the primary targets are likely the cyclooxygenase (COX) enzymes, key mediators of inflammation.[3][4] This document provides a logical, multi-stage experimental workflow, beginning with enzymatic assays, progressing to cell-based functional assays, and culminating in direct target engagement confirmation within the cellular environment. Detailed, field-proven protocols and data interpretation frameworks are provided to guide researchers in elucidating the compound's mechanism of action and therapeutic potential.
Introduction: Compound Profile and Rationale
This compound (henceforth referred to as Compound X) is an aromatic carboxylic acid. Its structure features a biphenyl core, which provides a rigid backbone common in many active pharmaceutical ingredients, and key functional groups—a carboxylic acid, a hydroxyl group, and a methoxy group—that can participate in specific interactions with biological targets.[5][6]
The biphenyl carboxylic acid moiety is the foundational structure for several non-steroidal anti-inflammatory drugs (NSAIDs), such as Diflunisal and Fenbufen, which exert their therapeutic effects by inhibiting COX enzymes.[2] These enzymes, with their two primary isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are critical mediators of pain, inflammation, and fever.[3][7] The structural analogy between Compound X and known COX inhibitors provides a strong, evidence-based rationale for hypothesizing that its primary therapeutic targets are COX-1 and COX-2. This guide will focus on a systematic approach to validating this hypothesis.
Primary Hypothesized Target Class: Cyclooxygenase (COX) Enzymes
We hypothesize that Compound X functions as an inhibitor of the arachidonic acid cascade by targeting COX-1 and COX-2. These enzymes catalyze the synthesis of prostaglandins, which drive inflammation.[3] Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug development, as it is associated with therapeutic efficacy while minimizing the gastrointestinal side effects linked to COX-1 inhibition.[8]
The proposed investigation is structured as a three-phase validation workflow designed to rigorously test this hypothesis.
Diagram: Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the point of intervention for Compound X within the prostaglandin synthesis pathway.
Caption: Hypothesized inhibition of COX-1 and COX-2 by Compound X.
Experimental Validation Workflow
A tiered approach is essential for robust target validation. We propose a workflow that moves from purified systems to complex cellular environments.
Diagram: Target Validation Workflow
Caption: A three-phase workflow for validating Compound X's targets.
PART 1: In Vitro Enzymatic Screening
Objective: To quantify the direct inhibitory activity of Compound X against purified COX-1 and COX-2 enzymes.
This initial phase determines the compound's potency (IC50) and its selectivity for the COX isoforms. A high selectivity for COX-2 is a desirable characteristic for anti-inflammatory drug candidates.[7][8]
Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from standard methods used for screening COX inhibitors.[7]
Principle: The assay measures the peroxidase activity of COX. In this reaction, PGG2, formed from arachidonic acid, is reduced to PGH2, and a fluorometric probe is oxidized in the process, generating a fluorescent signal. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer
-
Heme cofactor
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Compound X (dissolved in DMSO)
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate according to manufacturer guidelines.
-
Compound Plating: Serially dilute Compound X in DMSO, then dilute into assay buffer to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Plate these dilutions into the 96-well plate. Include wells for "no inhibitor" (vehicle control) and "background" (no enzyme).
-
Enzyme Addition: To each well (except background), add the COX cofactor working solution, the fluorometric probe, and either COX-1 or COX-2 enzyme.
-
Incubation: Incubate the plate for 10 minutes at 25°C, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence kinetics for 10-15 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and background (0% activity).
-
Plot the percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) as: SI = IC50(COX-1) / IC50(COX-2).
-
Data Presentation: Hypothetical Inhibition Data
The results should be summarized in a clear, comparative table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Compound X | 15.2 | 0.75 | 20.3 |
| Celecoxib (Ref.) | >10 | 0.08 | >125 |
| SC-560 (Ref.) | 0.009 | 6.3 | 0.0014 |
This table presents hypothetical data for illustrative purposes. A selectivity index greater than 1 indicates a preference for COX-2.
PART 2: Cell-Based Functional Assay
Objective: To confirm that Compound X can inhibit prostaglandin production in a relevant cellular model of inflammation.
This phase bridges the gap between enzymatic activity and physiological function. We use lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production in macrophages, a key cell type in inflammation.[9][10]
Protocol 2: PGE2 Production in LPS-Stimulated Macrophages
Principle: RAW 264.7 murine macrophages are stimulated with LPS to induce an inflammatory response, including the upregulation of COX-2 and production of PGE2.[11] The amount of PGE2 released into the cell culture supernatant is quantified by ELISA. Effective inhibitors will reduce the amount of PGE2 produced.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Compound X
-
PGE2 ELISA Kit
-
12-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 12-well plates at a density of 4 x 10^5 cells per well and allow them to adhere overnight.[9]
-
Compound Pre-treatment: Remove the media and replace it with fresh media containing various concentrations of Compound X or a vehicle control (DMSO). Incubate for 30-60 minutes.[9]
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).[11]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[9]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration for each sample.
-
Normalize the data to the LPS-stimulated vehicle control (100% production).
-
Plot the percent inhibition of PGE2 production versus Compound X concentration to determine the cellular IC50.
-
PART 3: In-Cell Target Engagement Confirmation
Objective: To obtain direct biophysical evidence that Compound X binds to COX-2 within intact cells.
The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement.[12][13] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: Cells treated with Compound X are heated across a range of temperatures. If the compound binds to COX-2, the protein will be stabilized and remain soluble at higher temperatures compared to the protein in untreated cells. The amount of soluble COX-2 remaining after heating is quantified by Western blot.[12][16]
Materials:
-
Cell line expressing sufficient levels of COX-2 (e.g., LPS-stimulated RAW 264.7 cells)
-
Compound X
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Variable temperature thermal cycler or heating blocks
-
High-speed centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against COX-2
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cells with a saturating concentration of Compound X or vehicle (DMSO) for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[12]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]
-
Protein Quantification: Transfer the supernatants (soluble fraction) to new tubes. Quantify the protein concentration to ensure equal loading for the Western blot.
-
Western Blot Analysis:
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for COX-2 at each temperature for both vehicle- and compound-treated samples.
-
Plot the relative band intensity against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.[12]
-
Broader Screening and Future Directions
While COX enzymes represent the most probable targets, the biphenyl carboxylic acid scaffold is versatile.[1][2] Should Compound X show weak activity against COX or present an unexplainable phenotype, further investigation into other potential targets is warranted. Structurally similar compounds have shown activity against:
-
Urate Transporter 1 (URAT1): Relevant for hyperuricemia and gout.[17]
-
Tubulin and Cyclin-Dependent Kinases (CDKs): Implicated in anticancer activity.[18]
-
Bone Resorption Pathways: Biphenyl derivatives have been identified as novel antiresorptive agents for osteoporosis.[19]
A broad-based phenotypic screening campaign or a proteome-wide thermal shift assay (MS-CETSA) could be employed to uncover novel, unanticipated targets and expand the therapeutic potential of this compound.
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Foreword: The Enduring Relevance of the Biphenyl Scaffold
An In-Depth Technical Guide to the In Vitro Screening of Novel Biphenyl Compounds
The biphenyl scaffold, with its two interconnected phenyl rings, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity and capacity for functionalization allow it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[3] Biphenyl derivatives are found in numerous marketed drugs, demonstrating efficacy as anti-inflammatory, anti-cancer, and antihypertensive agents.[1][2][4] The journey from a novel biphenyl chemical entity to a viable drug candidate, however, is contingent on a rigorous and logically structured in vitro screening cascade.
This guide provides a field-proven framework for the comprehensive in vitro evaluation of novel biphenyl compounds. Moving beyond a simple checklist of assays, we will explore the causality behind experimental design, emphasizing the creation of self-validating systems that generate robust, decision-driving data for researchers, scientists, and drug development professionals.
Part 1: The Screening Cascade: From Hit Identification to Lead Characterization
A successful screening campaign does not rely on a single assay but on an integrated cascade that progressively filters and characterizes a compound library. The goal is to efficiently identify potent, selective, and safe molecules. This process begins with broad primary screens to find "hits" and progresses to more detailed secondary and tertiary assays to characterize their pharmacological and safety profiles.
Figure 1: A generalized in vitro screening cascade for novel compounds.
Part 2: Foundational Screening for Hit Identification
The initial goal is to cast a wide net to identify compounds that exhibit a desired biological activity. This can be approached from two distinct, yet complementary, angles: phenotypic and target-based screening.
Phenotypic Screening: An Unbiased View of Cellular Impact
Phenotypic screening identifies compounds based on an observable change in a cell or organism, without a preconceived notion of the molecular target.[5][6][7] This approach is powerful for discovering compounds with novel mechanisms of action, as it allows the biological system to reveal what is important.[7][8] For biphenyls with potential anti-cancer activity, the most fundamental phenotypic screen is a cytotoxicity assay.
Core Experiment: Cell Viability/Cytotoxicity Assays
The primary objective is to determine if the novel biphenyl compounds can induce cell death or inhibit proliferation in a relevant cancer cell line panel. Large panels, such as the NCI-60, or commercially available panels, provide a genetically diverse set of cell lines from various cancer types, which can help identify initial patterns of sensitivity.[9][10][11]
-
Causality Behind the Choice of Assay:
-
MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of a cell population.[12][13] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of living, metabolically active cells. This provides a robust, high-throughput method for assessing net cell proliferation and viability.[12]
-
LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[14][15] Unlike MTT, which measures metabolic activity, the LDH assay is a more direct marker of cell lysis and cytotoxicity.[15][16]
-
Self-Validating System: A robust cytotoxicity screen must include:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to ensure the vehicle itself has no effect.
-
Positive Control: A known cytotoxic agent (e.g., cisplatin, doxorubicin) to confirm the cell line is responsive and the assay system is working correctly.
-
Untreated Control: Provides the baseline for 100% cell viability.
-
Maximum LDH Release Control (for LDH assay): Cells lysed with a detergent to establish the maximum possible LDH signal.[14]
Target-Based Screening: A Focused Approach
If the biphenyl series was designed to interact with a specific molecular target (e.g., an enzyme or a receptor), a target-based screen is the most direct path forward. This approach measures the direct interaction between the compound and an isolated, purified biological target.[7]
Core Experiment: Enzyme Inhibition Assays
Enzyme assays are foundational to modern drug discovery and are used to identify molecules that inhibit or activate a target enzyme.[17] Given that many biphenyls target enzymes, this is a highly relevant screening strategy.[1]
-
Causality Behind the Choice of Assay: The assay format depends on the enzyme's function. For example, for a kinase, an assay could measure the reduction in phosphorylation of a substrate. For a protease, it could measure the reduced cleavage of a fluorescently labeled peptide.[18] The key is to have a measurable output that is directly and quantitatively linked to the enzyme's catalytic activity.[17][19]
Self-Validating System:
-
No-Enzyme Control: To ensure the signal is dependent on enzyme activity.
-
No-Substrate Control: To establish the background signal.
-
Vehicle Control (e.g., DMSO): To measure 100% enzyme activity.
-
Positive Control Inhibitor: A known inhibitor of the enzyme to confirm assay sensitivity and provide a reference point.
Figure 2: A conceptual diagram of competitive enzyme inhibition.
Part 3: Hit-to-Lead Characterization
Once initial hits are identified, they must be rigorously profiled to determine if they warrant the significant investment of a lead optimization campaign.
Dose-Response and Potency Determination
A single-point screen is insufficient. The potency of each hit must be determined by generating a dose-response curve. Compounds are tested across a range of concentrations (typically using serial dilutions) to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This quantitative measure is critical for ranking compounds and establishing structure-activity relationships (SAR).[20]
| Compound ID | Target/Cell Line | IC50 (µM) | Hill Slope | R² |
| BPC-001 | A549 Lung Cancer | 1.7 ± 0.2 | 1.1 | 0.992 |
| BPC-002 | A549 Lung Cancer | 15.4 ± 1.8 | 0.9 | 0.985 |
| BPC-003 | A549 Lung Cancer | 0.9 ± 0.1 | 1.0 | 0.995 |
| BPC-004 | A549 Lung Cancer | > 50 | N/A | N/A |
| Table 1: Example dose-response data for a series of biphenyl compounds (BPCs) screened against the A549 cancer cell line. |
Early Safety & ADME Profiling
Promising potency is meaningless if a compound is toxic or has poor drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and safety is crucial to de-risk candidates.[21][22][23]
1. In Vitro ADME Assays: These assays are pivotal for predicting the pharmacokinetic properties of a compound.[21][23][24]
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes.[25] This assay determines how quickly a compound is metabolized by drug-metabolizing enzymes (like Cytochrome P450s), providing an early indication of its potential half-life in vivo.
-
CYP450 Inhibition: Evaluates whether the biphenyl compound inhibits major CYP450 enzymes (e.g., 3A4, 2D6, 2C9).[22] Inhibition can lead to dangerous drug-drug interactions, so this is a critical liability to assess early.
-
Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target, so high PPB can limit efficacy.
2. In Vitro Safety & Toxicity:
-
Cytotoxicity in Non-Cancerous Cells: Hits should be tested against normal, non-cancerous cell lines (e.g., human fibroblasts, HEK293) to assess their therapeutic index.[26][27] A promising anti-cancer compound should be significantly more potent against cancer cells than normal cells.[27][28]
-
hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[29][30][31] Due to its importance, assessing hERG liability is a mandatory step in preclinical safety evaluation.[32] Automated patch-clamp electrophysiology is the gold standard for this measurement.[29]
| Compound ID | Metabolic Stability (% remaining @ 60 min) | CYP3A4 IC50 (µM) | hERG IC50 (µM) | Cytotoxicity (BJ Fibroblast) IC50 (µM) |
| BPC-001 | 65% | > 25 | > 30 | 22.5 |
| BPC-003 | 78% | > 25 | > 30 | 15.8 |
| Table 2: Example early ADME and safety profiling data for the top two hits. |
Conclusion: Synthesizing Data for Informed Decisions
The in vitro screening of novel biphenyl compounds is a multi-faceted process that relies on a logical, tiered approach. By integrating phenotypic and target-based screening with early ADME and safety profiling, researchers can build a comprehensive data package. This strategy allows for the confident selection of lead candidates that not only possess high potency and selectivity but also have a favorable safety profile, maximizing the probability of success in subsequent, more complex preclinical and clinical development stages.
Appendices: Detailed Experimental Protocols
Appendix A: Protocol for MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing cell viability based on mitochondrial metabolic activity.[12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the biphenyl compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., 10 µM Cisplatin) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][14] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12][14] Mix gently on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Appendix B: Protocol for hERG Inhibition Assay (Automated Patch Clamp)
This protocol describes a high-throughput method to assess cardiotoxicity by measuring hERG channel inhibition.[29]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[29][30] Culture and harvest cells according to standard protocols to ensure high viability and density for the automated patch-clamp system.
-
System Setup: Prime the automated patch-clamp instrument (e.g., QPatch, SyncroPatch) with appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the prepared cell suspension into the instrument. The system will automatically capture individual cells and form gigaseals for whole-cell patch-clamp recording.
-
Baseline Recording: Establish a stable baseline hERG current recording for each cell using a specific voltage protocol designed to elicit and measure the characteristic hERG tail current.[29]
-
Compound Application: Apply a vehicle control solution to confirm baseline stability, followed by sequential, cumulative additions of the biphenyl compound at increasing concentrations (e.g., 0.1, 1, 10 µM).[29] A known hERG blocker (e.g., E-4031) is used as a positive control.
-
Data Acquisition: Record the hERG tail current at each concentration after it reaches a steady state.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The synthesis of unsymmetrical biaryls, particularly those bearing diverse functional groups, is a critical task in drug discovery and development. Among the myriad of cross-coupling reactions developed, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2][3][4]
This document provides a comprehensive guide for the synthesis of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a complex biaryl structure incorporating key pharmacophoric elements: a carboxylic acid, a hydroxyl group, and a methoxy ether. Such structures are of significant interest as intermediates for more complex molecular targets. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and present a detailed, field-proven protocol designed for reproducibility and scalability.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[3][5] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step and results in a Pd(II) intermediate.[4]
-
Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base plays a crucial role, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]-) that facilitates the transfer.[7]
-
Reductive Elimination : The two organic partners on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6][8]
Experimental Design and Rationale
The synthesis of this compound presents a specific challenge: the presence of three distinct functional groups (carboxylic acid, phenol, and aryl halide/boronic acid) that must be tolerated by the catalytic system. The selection of each component is therefore critical for success.
Choice of Coupling Partners
To construct the target molecule, we will couple an aryl halide bearing the carboxylic acid with an arylboronic acid containing the hydroxyl and methoxy groups.
-
Aryl Halide: 3-Bromo-benzoic acid . This starting material is commercially available and relatively inexpensive. The bromine atom provides a good balance of reactivity and stability for the oxidative addition step. While an iodo-substituted analog would be more reactive, it is also more expensive and prone to side reactions.
-
Organoboron Reagent: (2-Hydroxy-5-methoxyphenyl)boronic acid . This reagent directly installs the required phenol and methoxy functionalities. The presence of the free hydroxyl group can sometimes complicate Suzuki couplings; however, many modern catalyst systems exhibit excellent tolerance. Using the boronic acid directly avoids additional protection-deprotection steps, improving the overall efficiency of the synthesis.
Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. For this transformation, a system known for its high activity and functional group tolerance is required.
-
Palladium Pre-catalyst: **Palladium(II) Acetate (Pd(OAc)₂) **. This is a common, stable, and relatively inexpensive source of palladium. In the reaction mixture, it is reduced in situ to the active Pd(0) species, often by a phosphine ligand or another reducing agent present.[2]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . SPhos is a highly effective Buchwald ligand, known for promoting Suzuki couplings with challenging substrates, including those bearing acidic protons (like phenols and carboxylic acids). Its bulky and electron-rich nature facilitates both the oxidative addition and reductive elimination steps, leading to high turnover numbers and yields.
Base and Solvent System
The base and solvent work in concert to facilitate the crucial transmetalation step and maintain the solubility of all components.
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) . An aqueous solution of a mild inorganic base is ideal. K₂CO₃ is a standard choice that is effective in forming the reactive boronate species without causing unwanted side reactions like ester hydrolysis.[9][10] For substrates where a stronger base might be beneficial, K₃PO₄ is an excellent alternative.
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) . A mixture of an organic solvent and water is standard for Suzuki couplings.[5] Dioxane effectively dissolves the organic coupling partners and the catalyst complex. Water is necessary to dissolve the inorganic base and is critical for the transmetalation step. The mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 1.0 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3-Bromobenzoic acid | 201.02 | 201 | 1.0 | 1.0 |
| (2-Hydroxy-5-methoxyphenyl)boronic acid | 167.96 | 202 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.47 | 16.4 | 0.04 | 0.04 (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous, degassed) | - | 8 mL | - | - |
| Deionized Water (Degassed) | - | 2 mL | - | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (201 mg, 1.0 mmol), (2-hydroxy-5-methoxyphenyl)boronic acid (202 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition : In the open air, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to the flask.
-
Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction mixture.
-
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent, 3-bromobenzoic acid), remove the flask from the oil bath and allow it to cool to room temperature.
-
Acidification & Extraction : Dilute the reaction mixture with 20 mL of water. Transfer the mixture to a separatory funnel. Slowly add 1M HCl solution dropwise with swirling until the aqueous layer is acidic (pH ~2-3), which will protonate the carboxylic acid and phenol, causing the product to precipitate or move into the organic layer upon extraction. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude solid can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate with 1% acetic acid) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Impure reagents. | 1. Ensure a thoroughly inert atmosphere is maintained throughout the reaction. 2. Degas solvents by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles. 3. Use high-purity reagents and ensure the boronic acid has not degraded during storage. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent before transmetalation. This is a common side reaction.[2] | 1. Use a slight excess (1.2-1.5 eq.) of the boronic acid. 2. Ensure the reaction is not heated for an unnecessarily long time. 3. Consider using a different base, such as CsF or K₃PO₄, which can sometimes suppress this side reaction. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or residual Pd(II) species, leading to R²-R² dimers.[2] | 1. Rigorous degassing is the best preventative measure. 2. Ensure the Pd(II) pre-catalyst is fully reduced to Pd(0) at the start of the reaction. The use of phosphine ligands aids this process. |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts. | 1. Add 1% acetic acid to the chromatography eluent to keep the carboxylic acid protonated and reduce streaking on the silica gel column. 2. If chromatography is difficult, attempt recrystallization from different solvent systems. 3. An acid-base extraction during work-up can help remove non-acidic impurities. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of complex biaryl compounds like this compound. By carefully selecting a robust palladium/ligand system, such as Pd(OAc)₂/SPhos, and optimizing the base and solvent conditions, the reaction can proceed in high yield while tolerating sensitive functional groups. This protocol provides a validated starting point for researchers, which can be further optimized to meet specific laboratory or process chemistry needs.[11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
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MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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ResearchGate. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
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Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
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ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
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Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
PubChem. Synthesis of 2-methoxy-2'-hydroxy-5,5 '-bis (3-methoxycarbonylpropyl) biphenyl. [Link]
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Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
SCIRP. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. [Link]
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ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
PubMed Central. (2016). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]
-
ACS Publications. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
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Application Note: Structural Confirmation of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid using a Comprehensive NMR Spectroscopy Workflow
Abstract
This application note provides a detailed guide for the unambiguous structural confirmation of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require robust analytical methods for molecular characterization. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The expected spectral data is meticulously predicted and tabulated, and the logic of structural elucidation is visually represented through workflow and correlation diagrams.
Introduction
This compound is a substituted biphenyl derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a hydroxyl, a methoxy, and a carboxylic acid—around the biphenyl core is critical to its chemical and biological activity. Therefore, unequivocal structural verification is a prerequisite for its use in any research or development context.
NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This guide will demonstrate how a systematic and multi-faceted NMR approach can provide a complete picture of the molecule's constitution, including proton and carbon environments, through-bond connectivity, and through-space proximities.
Experimental Design & Rationale
The structural confirmation of this compound necessitates a series of NMR experiments, each providing a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the data from each experiment corroborates and builds upon the others.
Core NMR Experiments
-
¹H NMR: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.
-
¹³C NMR: To determine the number of unique carbon environments and their chemical shifts.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton to its attached carbon, providing definitive C-H bond information.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons. This is particularly important for confirming the spatial arrangement of the substituents and the conformation around the biphenyl linkage.[1][2][3]
Detailed Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample preparation.[4][5]
-
Analyte Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acid and hydroxyl groups. The residual solvent peak can be used as a secondary chemical shift reference. Chloroform-d (CDCl₃) can also be used, but the acidic proton of the carboxylic acid may exchange with trace water, leading to a broad signal or its disappearance.[4][5]
-
Concentration:
-
Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Acquire a standard gradient-selected COSY45 or DQF-COSY experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~160 Hz for aromatic carbons).
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (²J(CH) and ³J(CH)), typically with a delay corresponding to 6-10 Hz.[8]
-
NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for a small molecule (typically 500-800 ms) to observe through-space correlations.[9]
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for substituted biphenyls and the electronic effects of the substituents.[10][11][12][13]
Structure and Numbering:
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 | ~7.9 | d | ~7.8 (³J) | 1H | Ortho to COOH, deshielded. |
| H5 | ~7.6 | t | ~7.8 (³J) | 1H | Coupled to H4 and H6. |
| H6 | ~7.8 | d | ~7.8 (³J) | 1H | Ortho to the other ring. |
| H3' | ~6.9 | d | ~2.5 (⁴J) | 1H | Meta to OH, ortho to methoxy. |
| H4' | ~6.8 | dd | ~8.5 (³J), ~2.5 (⁴J) | 1H | Ortho to methoxy, meta to OH. |
| H6' | ~7.0 | d | ~8.5 (³J) | 1H | Ortho to OH. |
| -OH | ~9.5 | s (broad) | - | 1H | Phenolic proton, exchangeable. |
| -COOH | ~13.0 | s (broad) | - | 1H | Carboxylic acid proton, highly deshielded, exchangeable.[8][14][15] |
| -OCH₃ | ~3.8 | s | - | 3H | Methoxy group protons. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~140 | Quaternary, attached to the other ring. |
| C2 | ~130 | Aromatic CH. |
| C3 | ~131 | Quaternary, attached to COOH. |
| C4 | ~129 | Aromatic CH. |
| C5 | ~128 | Aromatic CH. |
| C6 | ~127 | Aromatic CH. |
| C1' | ~125 | Quaternary, attached to the other ring. |
| C2' | ~155 | Quaternary, attached to OH (highly deshielded). |
| C3' | ~115 | Aromatic CH, ortho to methoxy. |
| C4' | ~118 | Aromatic CH. |
| C5' | ~158 | Quaternary, attached to OCH₃ (highly deshielded). |
| C6' | ~119 | Aromatic CH, ortho to OH. |
| -COOH | ~168 | Carboxylic acid carbonyl carbon.[14][15] |
| -OCH₃ | ~56 | Methoxy carbon. |
Step-by-Step Structural Elucidation Workflow
The following logical workflow, visualized in the diagram below, outlines the process of piecing together the structure from the various NMR datasets.
Figure 1: A logical workflow for the structural elucidation of this compound using a suite of NMR experiments.
Analysis of COSY Spectrum
The COSY spectrum will reveal two independent spin systems, corresponding to the two aromatic rings.
-
Ring A (Carboxylic Acid Substituted): Correlations will be observed between H4 and H5, and between H5 and H6. This confirms the 1,2,3-trisubstitution pattern on this ring.
-
Ring B (Hydroxy and Methoxy Substituted): Correlations will be expected between H3' and H4', and between H4' and H6'. This confirms the arrangement of these protons on the second ring.
Analysis of HSQC Spectrum
The HSQC spectrum will provide direct one-bond correlations between each proton and its attached carbon, allowing for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum.
Analysis of HMBC Spectrum
The HMBC spectrum is pivotal for connecting the structural fragments. Key expected long-range correlations are visualized below.
Figure 2: Key expected HMBC correlations for confirming the connectivity of the two aromatic rings and the positions of the substituents.
-
Inter-ring Connectivity: Correlations from H6 to C1' and from H6' to C1 will definitively establish the biphenyl linkage.
-
Substituent Positions:
-
A correlation from H4 to the carboxylic carbon (-COOH) will confirm the position of the carboxylic acid group at C3.
-
A correlation from the methoxy protons (-OCH₃) to C5' will confirm the position of the methoxy group.
-
Correlations from H3' and H6' to the carbon bearing the hydroxyl group (C2') will confirm its position.
-
Analysis of NOESY Spectrum
The NOESY spectrum will provide through-space correlations, which are crucial for confirming the spatial proximity of protons and thus the conformation of the molecule.
Figure 3: Key expected NOESY correlations for confirming the spatial arrangement of the substituents and the conformation around the biphenyl bond.
-
A NOE correlation between H6 and H6' would indicate their spatial proximity, providing information about the torsional angle between the two aromatic rings.
-
NOE correlations between aromatic protons and the protons of the substituents (e.g., between H4 and the carboxylic acid proton, or between H3' and the methoxy protons) will further solidify the assignment of the substituent positions.
Conclusion
The comprehensive NMR workflow detailed in this application note provides a robust and self-validating methodology for the complete structural confirmation of this compound. By systematically applying a series of 1D and 2D NMR experiments and logically interpreting the resulting data, researchers can achieve an unambiguous assignment of all proton and carbon signals and confirm the connectivity and spatial arrangement of the molecule. This level of analytical rigor is essential for advancing research and development in fields where this and similar molecules are of interest.
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Application Notes and Protocols for Cell-Based Assays with 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl compound with structural motifs, including phenolic hydroxyl, methoxy, and carboxylic acid groups, that suggest potential biological activity.[1][2] The biphenyl scaffold is a common feature in many biologically active molecules, and the substituted functional groups can influence its pharmacological properties, such as antioxidant, anti-inflammatory, or enzyme inhibitory effects.[2][3][4] Given its novelty, a systematic approach to characterizing its cellular effects is essential for elucidating its mechanism of action and therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound using a tiered approach of cell-based assays. The protocols are designed to be robust and self-validating, with explanations of the scientific rationale behind the experimental choices.
PART 1: Initial Characterization and Primary Screening
The initial step in characterizing a novel compound is to determine its effect on cell viability and to screen for broad biological activities. This ensures that subsequent mechanistic assays are performed at non-toxic concentrations and helps to identify the most promising biological pathways for further investigation.
Cell Viability and Cytotoxicity Assay
Rationale: Before assessing the specific biological activities of this compound, it is crucial to determine its cytotoxic profile. This will establish a safe concentration range for subsequent experiments and identify if the compound has any inherent cytotoxic effects. A common method for this is the MTT or resazurin-based assay, which measures metabolic activity as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a specific line for targeted assays like RAW 264.7 macrophages for inflammation) in a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations to be tested.
-
Cell Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the treated cells for a period of 24 to 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Primary Screening for Anti-Inflammatory Activity: NF-κB Reporter Assay
Rationale: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6] An NF-κB reporter assay is a common and effective method to screen for compounds that modulate this pathway.[7] This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.
Experimental Workflow:
Caption: Workflow for NF-κB Reporter Assay.
Protocol:
-
Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for an appropriate time (typically 6-24 hours) to allow for the expression of the reporter gene.
-
Signal Detection: For a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the reporter signal to cell viability and calculate the inhibition of NF-κB activation by the compound.
PART 2: Secondary Assays for Target Identification
Based on the primary screening results, more specific assays can be employed to identify the molecular target of this compound. Given the structural features of the compound and common pathways involved in inflammation, investigating its effect on Leucine-Rich Repeat Kinase 2 (LRRK2) and G protein-coupled receptor 35 (GPR35) are logical next steps.
LRRK2 Inhibition Assay
Rationale: LRRK2 is a kinase implicated in neuroinflammation and Parkinson's disease.[8][9] Inhibition of LRRK2 kinase activity can be assessed by measuring the phosphorylation of its substrates or its autophosphorylation sites.[10] A common cellular readout for LRRK2 inhibition is the reduction of phosphorylation at Ser935.[10]
Experimental Workflow:
Caption: Workflow for LRRK2 Phosphorylation Assay.
Protocol:
-
Cell Culture and Treatment: Culture cells endogenously expressing LRRK2 (e.g., peripheral blood mononuclear cells - PBMCs) or cell lines overexpressing LRRK2.[11] Treat the cells with the compound at various concentrations.
-
Cell Lysis: After treatment, lyse the cells to extract proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated LRRK2 (pSer935) and total LRRK2.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total LRRK2.[11]
-
-
Data Analysis: Quantify the band intensities (Western Blot) or absorbance values (ELISA) and calculate the ratio of phosphorylated LRRK2 to total LRRK2.
GPR35 Activation Assay
Rationale: GPR35 is a G protein-coupled receptor that has been implicated in various physiological processes, including inflammation.[12] Its activation can be monitored through several downstream events, such as β-arrestin recruitment, changes in intracellular cAMP levels, or calcium mobilization.[13][14]
Experimental Workflow (β-arrestin Recruitment):
Caption: Workflow for GPR35 β-arrestin Recruitment Assay.
Protocol:
-
Cell Line: Use a cell line stably expressing GPR35 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay).
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Add this compound at various concentrations.
-
Incubation: Incubate for the recommended time to allow for GPR35 activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the resulting signal (e.g., chemiluminescence).
-
Data Analysis: Plot the signal as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
PART 3: Mechanistic Assays
To further elucidate the mechanism of action, it is important to investigate the downstream signaling events.
Calcium Mobilization Assay
Rationale: Activation of certain GPCRs, including some GPR35 signaling pathways, leads to an increase in intracellular calcium levels.[15][16] A calcium mobilization assay can be used to measure this change in real-time using calcium-sensitive fluorescent dyes.[17][18]
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Seeding: Seed cells expressing the receptor of interest (e.g., GPR35) in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) by incubating them in a dye-containing buffer.[15][18]
-
Compound Addition and Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add the compound to the wells while simultaneously measuring the fluorescence intensity over time.[15][16]
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response, which corresponds to the extent of calcium mobilization.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise manner.
Table 1: Summary of Assay Parameters
| Assay | Cell Line | Compound Concentration Range | Incubation Time | Readout |
| Cell Viability | HEK293, RAW 264.7 | 0.1 - 100 µM | 24-72 hours | Absorbance/Fluorescence |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | 0.1 - 50 µM | 6-24 hours | Luminescence |
| LRRK2 Phosphorylation | SH-SY5Y, PBMCs | 0.1 - 50 µM | 1-4 hours | Western Blot/ELISA |
| GPR35 β-arrestin Recruitment | PathHunter® cells | 0.1 - 50 µM | 1-2 hours | Chemiluminescence |
| Calcium Mobilization | CHO-GPR35 | 0.1 - 50 µM | Real-time | Fluorescence |
Conclusion
The protocols outlined in these application notes provide a systematic framework for characterizing the biological activity of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile, screen for anti-inflammatory effects, and investigate its potential molecular targets and mechanisms of action. This comprehensive analysis is essential for advancing our understanding of this novel compound and its potential applications in drug discovery and development.
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SLAS Discovery. (2020). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery, 25(1), 104-112. [Link]
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Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(22). [Link]
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PLOS ONE. (2013). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE, 8(9), e73822. [Link]
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Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay. Retrieved from [Link]
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PubMed. (2015). Optimisation of LRRK2 inhibitors and assessment of functional efficacy in cell-based models of neuroinflammation. European Journal of Medicinal Chemistry, 95, 288-292. [Link]
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PMC - NIH. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1280, 293-304. [Link]
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Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
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PMC - PubMed Central. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Scientific Reports, 7, 45143. [Link]
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Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
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PubMed. (2008). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2. British Journal of Pharmacology, 153(6), 1266-76. [Link]
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PMC - NIH. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biomolecules & Therapeutics, 22(4), 267-277. [Link]
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MDPI. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Lipinutragen. (2022). HOW TO MEASURE THE INFLAMMATION. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid. Retrieved from [Link]
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深圳市迪克曼科技开发有限公司. (n.d.). 2-HYDROXY-5-METHOXYBIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]
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Application Notes and Protocols for Testing Anti-inflammatory Properties of Biphenyl Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setups for evaluating the anti-inflammatory properties of biphenyl derivatives. Biphenyl scaffolds are prevalent in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives continue to be of significant interest in the development of new therapeutic agents.[1][2][3] This guide details both in vitro and in vivo methodologies, offering step-by-step protocols and the scientific rationale behind each experimental choice. The aim is to equip researchers with the necessary tools to conduct robust and reproducible studies for the identification and characterization of novel anti-inflammatory biphenyl compounds.
Introduction: The Rationale for Targeting Inflammation with Biphenyl Derivatives
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[4][5] The inflammatory cascade is a complex network of cellular and molecular interactions, with key players including pro-inflammatory enzymes like cyclooxygenases (COX) and nitric oxide synthase (NOS), as well as signaling pathways such as Nuclear Factor-kappa B (NF-κB).[4][6][7] The NF-κB pathway, in particular, is a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][8]
Biphenyl derivatives have a rich history in medicinal chemistry, with several established NSAIDs, such as flurbiprofen and fenbufen, featuring this structural motif.[3][9] The versatility of the biphenyl scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency and reduce side effects. This has led to continued interest in exploring novel biphenyl analogs as potential anti-inflammatory agents.[1][10]
This guide will systematically walk through a tiered screening approach, starting with foundational in vitro enzyme and cell-based assays to establish initial activity and mechanism of action, followed by more complex in vivo models to assess efficacy in a physiological context.
Foundational In Vitro Screening Assays
The initial phase of screening aims to identify biphenyl derivatives with direct inhibitory effects on key pro-inflammatory enzymes and pathways. These assays are typically high-throughput and provide crucial preliminary data on the potential mechanism of action.
Cyclooxygenase (COX-2) Inhibition Assay
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11][12] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[12]
Experimental Workflow Diagram:
Caption: Workflow for the COX-2 inhibitor screening assay.
Detailed Protocol: This protocol is adapted from commercially available COX inhibitor screening kits.[11][13][14][15]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, Heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Keep the enzyme on ice.[13]
-
Prepare a stock solution of Arachidonic Acid. Immediately before use, dilute to the working concentration.[13][15]
-
Dissolve biphenyl derivatives and a positive control (e.g., Celecoxib) in an appropriate solvent like DMSO.[11][16]
-
-
Assay Plate Setup (96-well plate):
-
Background Wells: Add Assay Buffer and Heme.
-
100% Initial Activity Wells: Add Assay Buffer, Heme, and COX-2 enzyme.
-
Inhibitor Wells: Add Assay Buffer, Heme, and COX-2 enzyme.
-
-
Inhibitor Addition and Pre-incubation:
-
Add the dissolved biphenyl derivatives to the "Inhibitor Wells" and the solvent vehicle to the "100% Initial Activity" and "Background" wells.
-
Incubate the plate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation and Termination:
-
Detection and Data Analysis:
-
The product of the COX reaction, Prostaglandin G2, is unstable and is reduced to Prostaglandin F2α. Quantify the amount of PGF2α produced using a specific ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the biphenyl derivative and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation:
| Compound | Concentration (µM) | % COX-2 Inhibition |
| Vehicle | - | 0 |
| Biphenyl Derivative 1 | 0.1 | 15.2 |
| 1 | 48.9 | |
| 10 | 92.5 | |
| Celecoxib (Control) | 1 | 95.8 |
Nitric Oxide Synthase (NOS) Activity Assay
Scientific Rationale: Inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO), a key inflammatory mediator.[17][18] Excessive NO production contributes to tissue damage in chronic inflammatory conditions. Therefore, inhibition of iNOS activity is a valid therapeutic strategy.
Detailed Protocol: This colorimetric assay measures NOS activity by quantifying the accumulation of its stable degradation products, nitrite and nitrate.[17][19][20][21]
-
Sample Preparation:
-
Assay Procedure (in a 96-well plate):
-
Nitrate to Nitrite Conversion:
-
Add nitrate reductase to each sample to convert any nitrate to nitrite. Incubate for 20 minutes at room temperature.[19]
-
-
Griess Reaction and Detection:
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and subsequently the NOS activity.
-
Cell-Based Assays for a More Physiological Context
Cell-based assays provide a more complex biological system to evaluate the anti-inflammatory effects of biphenyl derivatives, taking into account cell permeability, metabolism, and effects on intracellular signaling pathways.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
Scientific Rationale: Macrophages are key players in the innate immune response.[23] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a wide range of pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and the upregulation of iNOS and COX-2.[23][24][25] This assay is a cornerstone for evaluating the anti-inflammatory potential of new compounds.
NF-κB Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway in inflammation.[6][8][26]
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells into 96-well or 24-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the accumulation of nitrite using the Griess reagent as described in section 2.2.[25]
-
Cytokine Release (TNF-α, IL-6): Collect the supernatant and quantify the concentration of pro-inflammatory cytokines using specific ELISA kits.[23][27][28]
-
Gene and Protein Expression (iNOS, COX-2): Lyse the cells and analyze the expression levels of iNOS and COX-2 by Western blotting or RT-qPCR.[24][25]
-
Data Presentation:
| Treatment | NO Production (µM) | TNF-α Release (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 12 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 2150 ± 180 |
| LPS + Biphenyl Deriv. 1 (10 µM) | 8.5 ± 0.9 | 620 ± 55 |
| LPS + Dexamethasone (1 µM) | 4.1 ± 0.5 | 250 ± 30 |
In Vivo Models for Efficacy and Safety Assessment
In vivo models are essential for evaluating the therapeutic potential of promising biphenyl derivatives in a whole-organism context, providing insights into their pharmacokinetics, efficacy, and potential side effects.
Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: This is a widely used and highly reproducible model of acute inflammation.[29][30] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), providing a straightforward measure of a compound's anti-inflammatory activity.[29][31][32]
Detailed Protocol:
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (180-200 g).[29]
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: Vehicle control, positive control (e.g., Indomethacin), and biphenyl derivative treatment groups.
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the initial volume).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Adjuvant-Induced Arthritis (AIA) in Rats
Scientific Rationale: The AIA model is a well-established model of chronic inflammation that shares some immunological and pathological features with human rheumatoid arthritis.[35][36] It is induced by a single injection of Complete Freund's Adjuvant (CFA) and is useful for evaluating compounds intended for the treatment of chronic inflammatory diseases.[37][38]
Detailed Protocol:
-
Induction of Arthritis:
-
Compound Administration:
-
Begin daily administration of the biphenyl derivative or control drug (e.g., methotrexate) on a prophylactic or therapeutic schedule.
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Assign an arthritis score based on a predefined scale (e.g., 0-4 for each paw).[37]
-
Measure paw volume using a plethysmometer.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Conclusion and Future Directions
The experimental setups described in this guide provide a robust framework for the systematic evaluation of biphenyl derivatives as potential anti-inflammatory agents. A tiered approach, beginning with specific in vitro assays and progressing to more complex cell-based and in vivo models, allows for a comprehensive characterization of a compound's efficacy and mechanism of action. Future studies should also consider investigating the effects of these compounds on other relevant inflammatory pathways, such as the MAPK signaling cascade, and exploring their potential for topical delivery in models of skin inflammation.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
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Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments. Available at: [Link]
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Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
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Sathasivam, R., & Nachimuthu, K. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Analysis, 9(6), 359-370. Available at: [Link]
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Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
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Memet, S. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2154. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
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Pharmacognosy Communications. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Pharmacognosy Communications, 5(2). Available at: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Maddila, S., et al. (2016). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 7(6), 120-129. Available at: [Link]
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Georgiev, M., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 26(4), 3141-3145. Available at: [Link]
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Sharma, J. N., et al. (2007). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 57(11), 727-733. Available at: [Link]
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El-Mekkawy, A. I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18483. Available at: [Link]
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Al-Ostath, O., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 15, 2237-2263. Available at: [Link]
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Molecules. (2022). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molecules, 27(23), 8565. Available at: [Link]
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Khamphio, M., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6296. Available at: [Link]
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Kim, J. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(10), 2484. Available at: [Link]
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Application Notes & Protocols: Techniques for Measuring the Antioxidant Activity of Phenolic Compounds
Abstract
For researchers, scientists, and drug development professionals, the accurate assessment of the antioxidant potential of phenolic compounds is a critical step in the discovery of novel therapeutic agents and functional foods.[1] Phenolic compounds exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions.[1][2] This guide provides a comprehensive comparison of the most commonly employed antioxidant activity assays, offering detailed experimental protocols, comparative data, and visual workflows to aid in the selection and cross-validation of appropriate methods. Due to the complexity of antioxidant-radical interactions, relying on a single assay can be misleading; therefore, cross-validation using multiple assays with different mechanisms is essential for a comprehensive understanding of a compound's antioxidant profile.[1][3]
Foundational Principles of Antioxidant Action
Phenolic compounds exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5] Understanding these mechanisms is crucial for selecting the appropriate assay and interpreting the results correctly.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•).[6] Assays based on this mechanism are typically competition-based.
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, converting it to an anion.[6] The antioxidant itself becomes a radical cation (ArOH•+). These assays typically measure a color change in an oxidant.[3]
-
ArOH + R• → ArOH•+ + R-
-
Many assays operate via a mixed mechanism, and the predominant pathway can be influenced by factors like the solvent and pH.[7]
General Experimental Workflow
The assessment of antioxidant activity follows a structured, multi-tiered approach. This begins with simple, rapid chemical assays for initial screening and can progress to more complex biological models. A robust workflow ensures reproducibility and comprehensive evaluation.
Caption: General workflow for assessing antioxidant activity.
In-Depth Assay Protocols
This section details the principles, protocols, and critical considerations for five widely used antioxidant assays. For all protocols, high-purity water and analytical grade reagents are mandatory.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Mechanism: The DPPH assay is a SET-based method, though HAT mechanisms can also contribute.[5][8] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[8] When reduced by an antioxidant, the solution decolorizes to a pale yellow. The degree of color change is proportional to the antioxidant's scavenging capacity. This assay is inexpensive, rapid, and widely used for initial screening.[9]
Caption: DPPH radical scavenging mechanism.
-
Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 2 mg of DPPH in 50 mL of methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in foil.
-
Standard: Prepare a 1 mM stock solution of Trolox in methanol.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the Trolox stock solution to obtain concentrations ranging from 0 to 500 µM.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the sample or standard to each well.[9]
-
Add 180-200 µL of the DPPH working solution to all wells.[9]
-
Include a blank control (20 µL methanol + 180 µL DPPH solution) and sample blanks (20 µL sample + 180 µL methanol) to correct for sample color.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the standard (Trolox) to generate a standard curve.
-
Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC) in µM TE/mg of sample. Alternatively, determine the IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals).[9]
-
-
-
Causality & Self-Validation:
-
Solvent Choice: Methanol or ethanol is used because DPPH is readily soluble in these organic solvents. The choice of solvent can influence reaction kinetics.[10]
-
Dark Incubation: The DPPH radical is light-sensitive. Incubation in the dark is critical to prevent photochemical degradation, which would lead to an overestimation of antioxidant activity.
-
Controls: Sample blanks are essential to subtract any intrinsic absorbance of the phenolic compound at 517 nm, a common source of interference.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle & Mechanism: This is a SET-based assay where ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent like potassium persulfate.[11] The ABTS•+ radical is a blue-green chromophore with a characteristic absorbance at 734 nm.[11] Antioxidants reduce the ABTS•+, causing decolorization. The reaction is applicable to both hydrophilic and lipophilic antioxidants and is less affected by pH than the DPPH assay.[3]
Caption: ABTS radical scavenging mechanism.
-
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][12] This step generates the radical.
-
Before the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Standard Curve Preparation:
-
Prepare a Trolox standard curve (0-500 µM) in the same solvent used for dilution.
-
-
Assay Procedure (96-well plate):
-
Add 10 µL of sample or standard to each well.
-
Add 190 µL of the diluted ABTS•+ working solution.[12]
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition and TEAC values as described for the DPPH assay.
-
-
-
Causality & Self-Validation:
-
Radical Generation: Potassium persulfate provides the strong oxidizing power needed to convert ABTS to its stable radical cation form. The overnight incubation ensures the reaction goes to completion.
-
Wavelength Choice: 734 nm is the peak absorbance for the ABTS•+ radical, providing maximum sensitivity for detecting decolorization.
-
Absorbance Adjustment: Adjusting the initial absorbance of the ABTS•+ solution to 0.70 standardizes the starting concentration of the radical for every experiment, ensuring reproducibility across different batches and days.[12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle & Mechanism: The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The reaction occurs in an acidic environment (pH 3.6), where the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex forms a vibrant blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorbance maximum at 593 nm.
Caption: FRAP assay reduction mechanism.
-
Experimental Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13]
-
-
Standard Curve Preparation:
-
Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (0-1000 µM) in water.
-
-
Assay Procedure (96-well plate):
-
Data Analysis:
-
Plot the absorbance of the standards against their concentration to create the standard curve.
-
Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents per mg of sample.
-
-
-
Causality & Self-Validation:
-
Acidic pH (3.6): This low pH maintains iron solubility and increases the redox potential of the Fe³⁺/Fe²⁺ couple, facilitating the reduction reaction.[13]
-
TPTZ Ligand: TPTZ acts as a chromogenic ligand. It forms a nearly colorless complex with Fe³⁺ but a stable, intensely colored blue complex with Fe²⁺, providing a robust spectrophotometric signal.
-
Temperature Control (37°C): The reaction is temperature-sensitive. Maintaining a constant temperature of 37°C ensures consistent reaction kinetics and reproducible results.[13]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle & Mechanism: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[15][16] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17] The antioxidant quenches these radicals, preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the net area under the fluorescence decay curve (AUC).
Caption: ORAC assay principle of competitive reaction.
-
Experimental Protocol
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a Trolox standard curve (0-100 µM) in assay buffer.[18]
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of sample, standard, or blank (assay buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.[19]
-
Mix and pre-incubate the plate at 37°C for 15-30 minutes in the plate reader.[19][20]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[16]
-
Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520-538 nm).[18][20]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the Net AUC against Trolox concentration to create a standard curve.
-
Determine the ORAC value of the samples from the standard curve and express as µM TE/mg of sample.
-
-
-
Causality & Self-Validation:
-
Physiological Relevance: The use of peroxyl radicals, a biologically relevant radical species, and a physiological pH (7.4) makes the ORAC assay more representative of in vivo conditions compared to DPPH or FRAP.[15]
-
Kinetic Measurement: Unlike endpoint assays, ORAC measures the entire course of the reaction, capturing both the inhibition time and the degree of inhibition, which provides a more complete picture of antioxidant action.
-
Black Plates: Black-walled microplates are mandatory to minimize light scattering and background fluorescence, ensuring a high signal-to-noise ratio for sensitive detection.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
-
Principle & Mechanism: The CUPRAC assay is a SET-based method that utilizes the copper(II)-neocuproine (Cu(II)-Nc) complex as the chromogenic oxidizing agent.[21] Antioxidants reduce the Cu(II)-Nc to the highly stable, orange-yellow colored copper(I)-neocuproine (Cu(I)-Nc) chelate, which has a strong absorbance maximum at 450 nm. A key advantage of the CUPRAC method is its ability to operate at a near-physiological pH (pH 7), its fast response, and its effectiveness for both hydrophilic and lipophilic antioxidants, including thiol-type antioxidants like glutathione, for which FRAP is largely unresponsive.[22][23]
-
Experimental Protocol
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve CuCl₂·2H₂O in water.
-
Neocuproine Solution (7.5 mM): Dissolve neocuproine (2,9-dimethyl-1,10-phenanthroline) in ethanol.
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in water and adjust pH.
-
CUPRAC Reagent: Prepare by mixing equal volumes of the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using a relevant standard like uric acid, gallic acid, or Trolox (0-800 µM) in water.
-
-
Assay Procedure (96-well plate):
-
To a microplate well, add 60 µL of sample/standard, 60 µL of CUPRAC reagent, and 60 µL of water.
-
Mix and incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a reagent blank from all sample and standard readings.
-
Plot the absorbance vs. concentration for the standards to create a calibration curve.
-
Calculate the antioxidant capacity of the samples and express in terms of standard equivalents.
-
-
-
Causality & Self-Validation:
-
Neocuproine Ligand: The two methyl groups adjacent to the nitrogen atoms in neocuproine create steric hindrance that prevents the formation of a stable Cu(II) complex but allows for the formation of a stable tetrahedral complex with Cu(I). This selectivity is the core of the assay's mechanism.
-
Physiological pH: Operating at pH 7 makes the assay's redox reactions more relevant to biological systems compared to the highly acidic conditions of the FRAP assay.[22]
-
Redox Potential: The redox potential of the Cu(II)/Cu(I) couple in the CUPRAC assay is approximately +0.6 V, which is low enough to avoid oxidizing simple sugars or citric acid, thus reducing interferences commonly found in food matrices.[24]
-
Data Presentation & Comparative Analysis
No single assay can fully capture the complex antioxidant profile of a compound. Therefore, using a combination of methods is highly recommended. The table below summarizes the key characteristics of the described assays to facilitate appropriate selection.
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay | CUPRAC Assay |
| Primary Mechanism | SET / Mixed | SET / Mixed | SET | HAT | SET |
| Radical/Oxidant | DPPH• (synthetic) | ABTS•+ (synthetic) | Fe³⁺-TPTZ | ROO• (peroxyl) | Cu²⁺-Neocuproine |
| Wavelength (nm) | ~517 nm | ~734 nm | ~593 nm | Ex: 485, Em: 520-538 | ~450 nm |
| Operating pH | Variable (often ~5-7) | Variable (often 7.4) | 3.6 (Acidic) | 7.4 (Physiological) | 7.0 (Physiological) |
| Standard | Trolox, Gallic Acid | Trolox, Gallic Acid | FeSO₄, Trolox | Trolox | Trolox, Uric Acid |
| Pros | Simple, inexpensive, rapid | High sensitivity, applicable to lipophilic & hydrophilic compounds | High throughput, stable reagent | Biologically relevant radical, measures full reaction course | Works at physiological pH, measures thiols, stable reagent |
| Cons | Radical not biologically relevant, potential interference from colored compounds | Radical not biologically relevant | Indirect measure (reducing power), low pH is not physiological, does not detect thiols | Longer assay time, requires fluorometer, sensitive to temperature | Can be affected by chelating agents |
| References | [5][8][9] | [3][11] | [13] | [15][16][17] | [22][23] |
Conclusion
The measurement of antioxidant activity in phenolic compounds is a multifaceted process that requires careful selection of appropriate methodologies. SET-based assays like DPPH, ABTS, FRAP, and CUPRAC are excellent for high-throughput screening of reducing capacity. In contrast, the HAT-based ORAC assay offers greater biological relevance by using a physiologically relevant radical and pH. For a thorough and trustworthy characterization of a phenolic compound's antioxidant profile, a multi-assay approach is not just recommended, but essential. By understanding the chemical principles, adhering to validated protocols, and recognizing the limitations of each technique, researchers can generate accurate and meaningful data to advance drug discovery and nutritional science.
References
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods. [URL not available in search results]
-
G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. Retrieved from [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers. PubMed. Retrieved from [Link]
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Oxford Biomedical Research. (n.d.). CUPRAC Food and Beverage Antioxidant Assay. Retrieved from [Link]
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Boumezough, K., et al. (2025). Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. Retrieved from [Link]
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Apak, R., Güçlü, K., Özyürek, M., Karademir, S. E., & Erçağ, E. (2005). Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method. PubMed. Retrieved from [Link]
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Pudar, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Retrieved from [Link]
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Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]
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Al-Ishaq, R. K., et al. (2022). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Retrieved from [Link]
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Thaipong, K., et al. (2006). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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A2Z Scientific Community of India. (2025). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Retrieved from [Link]
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López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules. Retrieved from [Link]
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Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]
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Efenberger-Szmechtyk, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Retrieved from [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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Kuwabara, A., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Retrieved from [Link]
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Susanti, I., et al. (2025). Mechanism action of phenolic compounds as an antioxidant agent. ResearchGate. Retrieved from [Link]
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Boly, R., et al. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. Retrieved from [Link]
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Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Retrieved from [Link]
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Zen-Bio, Inc. (n.d.). ORAC Antioxidant Assay Kit. Retrieved from [Link]
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BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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Pisoschi, A. M., et al. (2015). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
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Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]
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Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Retrieved from [Link]
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Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. Retrieved from [Link]
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Thaipong, K., et al. (2018). Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. ResearchGate. Retrieved from [Link]
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Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts. ScienceOpen. Retrieved from [Link]
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Alwazeer, D. (2020). Do carotenoids interfere with DPPH antioxidant assay? ResearchGate. Retrieved from [Link]
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Pérez-Nájera, V. M., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
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Isogen Life Science. (2021). Antioxidant Capacity determination in plant samples and food products with the microplate reader CLARIOstar® Plus. Retrieved from [Link]
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Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
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Application Notes and Protocols for Developing Drug Delivery Systems for Biphenyl Carboxylic Acids
Introduction: Navigating the Challenges of Biphenyl Carboxylic Acid Formulation
Biphenyl carboxylic acids represent a significant class of therapeutic agents, notably including non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and diflunisal. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, making them effective in managing pain and inflammation. However, their clinical utility can be hampered by formulation challenges stemming from their inherent physicochemical properties.[1]
The biphenyl scaffold, while crucial for pharmacological activity, contributes to the hydrophobicity and poor aqueous solubility of these compounds. This low solubility can lead to variable oral bioavailability and gastrointestinal side effects. The carboxylic acid moiety, while enhancing polarity, introduces pH-dependent solubility and potential stability issues. Therefore, the development of advanced drug delivery systems is paramount to unlocking the full therapeutic potential of biphenyl carboxylic acids, improving their efficacy, and enhancing patient compliance.
This comprehensive guide provides detailed application notes and protocols for the formulation and characterization of various drug delivery systems for biphenyl carboxylic acids. We will delve into the rationale behind selecting specific formulation strategies and provide step-by-step methodologies for their preparation and evaluation.
Strategic Approaches to Formulating Biphenyl Carboxylic Acids
The primary goals in designing delivery systems for biphenyl carboxylic acids are to enhance their solubility and dissolution rate, improve bioavailability, and potentially achieve controlled or targeted drug release to minimize side effects. The following strategies are at the forefront of addressing these challenges.
Nanoparticle-Based Drug Delivery Systems
Encapsulating biphenyl carboxylic acids into nanoparticles offers a versatile approach to overcome solubility limitations and modify drug release profiles. The small particle size and large surface area of nanoparticles can significantly enhance the dissolution rate of poorly soluble drugs.
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to fabricate nanoparticles for drug delivery. These systems can protect the encapsulated drug from degradation and provide sustained release.
Logical Workflow for Polymeric Nanoparticle Formulation:
Caption: Workflow for Polymeric Nanoparticle Formulation.
Protocol 1: Preparation of Diflunisal-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from methodologies for encapsulating hydrophobic drugs into polymeric nanoparticles.[1][2]
-
Materials:
-
Diflunisal
-
Poly(lactic-co-glycolide) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of Diflunisal in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution and emulsify using a probe sonicator on ice for 2 minutes (60% amplitude, 10-second pulses). The goal is to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanosuspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. They are particularly suitable for encapsulating lipophilic drugs like biphenyl carboxylic acids.
Protocol 2: Preparation of Fenbufen-Loaded Solid Lipid Nanoparticles by Hot Homogenization
This protocol is based on established methods for preparing SLNs with NSAIDs.[3][4]
-
Materials:
-
Fenbufen
-
Stearic acid (as the solid lipid)
-
Poloxamer 188 (as a surfactant)
-
Soy lecithin (as a co-surfactant)
-
Deionized water
-
-
Procedure:
-
Lipid Phase Preparation: Melt 500 mg of stearic acid at 70°C. Add 50 mg of Fenbufen and 100 mg of soy lecithin to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Heat 20 mL of a 1% (w/v) Poloxamer 188 solution in deionized water to 70°C.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 5 cycles at 500 bar.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Liposomal Drug Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For biphenyl carboxylic acids, their hydrophobic nature allows for their incorporation into the lipid bilayer.
Logical Workflow for Liposomal Formulation:
Caption: Workflow for Liposomal Formulation.
Protocol 3: Preparation of Biphenyl Carboxylic Acid-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for encapsulating hydrophobic drugs into liposomes.[5][6]
-
Materials:
-
Biphenyl carboxylic acid (e.g., Fenbufen)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of DSPC, 30 mg of cholesterol, and 10 mg of the biphenyl carboxylic acid in 5 mL of chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at 40°C to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid (for DSPC, this is ~55°C). This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Prodrug Approach
A prodrug is a pharmacologically inactive compound that is converted into an active drug in the body. For biphenyl carboxylic acids, the carboxylic acid group can be masked with a promoiety to improve lipophilicity and membrane permeability. Esterification is a common strategy for creating prodrugs of carboxylic acids.
Protocol 4: Synthesis of an Ethyl Ester Prodrug of a Biphenyl Carboxylic Acid
This is a general esterification protocol that can be adapted for various biphenyl carboxylic acids.
-
Materials:
-
Biphenyl carboxylic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure (using Sulfuric Acid as a catalyst):
-
Dissolve the biphenyl carboxylic acid (1 equivalent) in an excess of anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester prodrug.
-
Purify the product by column chromatography on silica gel.
-
Physicochemical Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.
| Parameter | Technique | Typical Expected Values for Nanoparticulate Systems | Rationale |
| Particle/Vesicle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 | Size influences in vivo fate, drug release, and cellular uptake. A narrow size distribution (low PDI) indicates a homogenous formulation.[7] |
| Zeta Potential | DLS with Electrophoretic Mobility | -15 to -30 mV or +15 to +30 mV | Indicates the surface charge and predicts the physical stability of the colloidal dispersion. A higher absolute value suggests better stability due to electrostatic repulsion. |
| Encapsulation Efficiency (%EE) and Drug Loading (%DL) | High-Performance Liquid Chromatography (HPLC) | %EE > 70%, %DL dependent on formulation | Quantifies the amount of drug successfully entrapped within the delivery system. High %EE is crucial for therapeutic efficacy and cost-effectiveness. |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface | Visualizes the size, shape, and surface characteristics of the nanoparticles. |
| Crystallinity | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | Amorphous or altered crystalline state of the drug | Determines the physical state of the drug within the carrier, which affects its release profile. |
In Vitro Evaluation of Drug Delivery Systems
In Vitro Drug Release Studies
These studies are crucial for predicting the in vivo performance of the formulation and for quality control.
Protocol 5: In Vitro Drug Release from Nanoparticles using the Dialysis Bag Method
This is a widely used method for assessing the release of drugs from nanoparticulate systems.[8]
-
Materials:
-
Nanoparticle formulation
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
-
-
Procedure:
-
Accurately weigh a quantity of the nanoparticle formulation and disperse it in a small volume of the release medium.
-
Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a known volume of the release medium (e.g., 100 mL) in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9][10]
-
Biocompatibility and Cytotoxicity Assessment
It is essential to ensure that the developed drug delivery system is non-toxic and biocompatible.[11]
Protocol 6: In Vitro Cytotoxicity Evaluation using the MTT Assay (ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Materials:
-
Human cell line (e.g., fibroblasts or a relevant cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the nanoparticle formulation and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test samples. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Conclusion and Future Perspectives
The development of effective drug delivery systems for biphenyl carboxylic acids is a critical step in enhancing their therapeutic benefits while minimizing their side effects. The protocols and application notes provided in this guide offer a comprehensive framework for researchers and drug development professionals to design, prepare, and evaluate nanoparticle-based, liposomal, and prodrug formulations. The choice of the delivery system should be guided by the specific therapeutic application, the desired release profile, and the physicochemical properties of the biphenyl carboxylic acid derivative. As our understanding of nano-bio interactions continues to grow, so too will the opportunities for creating more sophisticated and targeted delivery systems for this important class of drugs.
References
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
- Liposome formulations of hydrophobic drugs. (n.d.). SciSpace.
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- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies.
- Conventional Liposomal Formul
- Liposome Encapsulation of Hydrophobic and Hydrophobic Drugs. (2023). protocols.io.
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). Polymers (Basel).
- Biocompatibility testing of nanotechnology-based medical devices. (2022). Safe-n-Medtech.
- Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. (2024). Preprints.org.
- In Vitro Release Kinetics of Antituberculosis Drugs from Nanoparticles Assessed Using a Modified Dissolution Appar
- In vitro release kinetic models of the formulations. (n.d.).
- EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. (2025). iTeh Standards.
- A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry.
- Formulation and Evaluation of Solid Lipid Nanoparticles of Fenoprofen. (2024). International Journal of Pharmaceutical Quality Assurance.
- Development and optimization of polymeric nanosponges for enhanced delivery of diflunisal in rheumatoid arthritis. (n.d.). Pharma Excipients.
- Nanoparticles of S-ibuprofen: Physicochemical Characterization, Release Profile and Ocular Tolerance. (2014).
- Diflunisal Targeted Delivery Systems: A Review. (2021).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. (n.d.).
- A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). Journal of Magnesium and Alloys.
- Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. (n.d.).
- Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.).
- Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.).
- Optimised NSAIDs-loaded Biocompatible Nanoparticles. (2010). Nano-Micro Letters.
- Formulation, characterisation and in vivo evaluation of lipid-based nanocarrier for topical delivery of diflunisal. (n.d.).
- Drug Release Properties of Diflunisal from Layer-By-Layer Self-Assembled κ-Carrageenan/Chitosan Nanocapsules. (2018). Polymers (Basel).
- Production of biphenyl carboxylic acid compounds. (n.d.).
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflamm
- Physicochemical characterization of drug nanocarriers. (2017). Biotechnology and Applied Biochemistry.
- Physicochemical properties of the target NSAIDs. These properties are. (n.d.).
- Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2021).
- Preparation of solid lipid nanoparticles for ibuprofen delivery. (2015). Journal of Biological Research.
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1215206-03-3). This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles.
Part 1: Compound Profile & General FAQs
This section provides an overview of the compound's key properties and addresses common initial questions regarding its solubility.
Q1: What are the key physicochemical properties of this compound?
Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound possesses a rigid biphenyl core, a weakly acidic phenolic hydroxyl group, and a more acidic carboxylic acid group. These features dictate its behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Calculated LogP | 2.766 | [1] |
| Functional Groups | Carboxylic Acid, Phenolic Hydroxyl, Methoxy, Biphenyl | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The calculated LogP value of ~2.77 suggests that the compound is moderately lipophilic, which contributes to its poor solubility in aqueous media.
Q2: Why is this compound poorly soluble in neutral aqueous solutions?
The poor water solubility is a direct consequence of its molecular structure. The large, non-polar biphenyl backbone dominates the molecule's character, making it hydrophobic ("water-fearing"). While the hydroxyl and carboxylic acid groups can form hydrogen bonds with water, their contribution is not sufficient to overcome the hydrophobicity of the aromatic rings in the compound's neutral state. Over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[2][3]
Q3: What are the primary strategies I can use to improve the solubility of this compound for my experiments?
Several effective techniques can be employed, ranging from simple adjustments to more complex formulation approaches. The most common and effective methods for a molecule with an acidic functional group like this one are:
-
pH Adjustment: Leveraging the carboxylic acid group to form a soluble salt in situ.
-
Co-solvency: Using a water-miscible organic solvent to reduce the polarity of the aqueous medium.[4]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic part of the molecule within a cyclodextrin host.[5][6]
We will explore each of these in detail in the following sections.
Part 2: Troubleshooting via pH Adjustment
This is often the most effective and straightforward method for solubilizing acidic compounds.
Q4: How does increasing the pH improve the solubility of this compound?
The solubility of ionizable drugs is highly pH-dependent.[7] this compound is a weak acid. In an aqueous solution, it exists in equilibrium between its neutral, protonated form (R-COOH) and its ionized, deprotonated carboxylate form (R-COO⁻).
According to Le Châtelier's principle, increasing the pH of the solution (by adding a base like NaOH) consumes H⁺ ions, shifting the equilibrium to the right, favoring the formation of the ionized carboxylate salt.[8][9] This salt form is significantly more polar and establishes strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[10][11] Basic salts are more soluble in acidic solutions, and conversely, acidic compounds are more soluble in basic solutions.[10]
Q5: I need to prepare a 10 mM solution in a physiological buffer (pH 7.4). What is the best way to do this?
Directly adding the solid powder to the buffer will likely result in an insoluble suspension. The key is to ensure the compound is fully ionized before the final dilution.
Protocol 2.1: Preparation of an Aqueous Stock Solution by pH Adjustment
-
Initial Solubilization: Weigh the required amount of the compound. Instead of adding it to your final buffer, first dissolve it in a small volume of a dilute basic solution, such as 0.1 M NaOH. Add the base dropwise while vortexing until the solid is fully dissolved. This creates a concentrated stock solution of the sodium salt form.
-
Neutralization and Buffering: Slowly add this concentrated stock solution to your pre-warmed (e.g., 37°C) physiological buffer (e.g., PBS, pH 7.4) with vigorous stirring.[12] The buffer has the capacity to absorb the added base and maintain the desired final pH.
-
Volume Adjustment: Add buffer to reach the final desired concentration (e.g., 10 mM).
-
Verification: Check the final pH of your solution and adjust if necessary with dilute HCl or NaOH. Visually inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, it indicates that the compound's intrinsic solubility at that pH and concentration has been exceeded.
Trustworthiness Check: This protocol is self-validating. If the final solution is clear and the pH is correct, the compound is successfully dissolved. If precipitation is observed, the concentration limit at that pH has been reached, and a lower concentration or different method is required.
Table 2: Hypothetical Solubility vs. pH Profile
| pH | Expected Solubility | Rationale |
| 2.0 | Very Low | Compound is fully protonated (R-COOH). |
| 5.0 | Low to Moderate | Partial ionization begins as pH approaches the pKa of the carboxylic acid. |
| 7.4 | Moderate to High | Significant portion is in the soluble ionized form (R-COO⁻). |
| 9.0 | High | Compound is almost completely in the soluble ionized form (R-COO⁻). |
Part 3: Troubleshooting with Co-solvents
When pH modification is not suitable for an experimental system (e.g., it affects cell viability or assay chemistry), co-solvents are the next logical choice.
Q6: My experiment is sensitive to pH changes. How can I use co-solvents to dissolve the compound in an aqueous buffer?
Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by mixing them with water-miscible organic solvents.[3][4] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are common choices.[] They work by reducing the overall polarity of the solvent system (i.e., lowering the dielectric constant), which lessens the interfacial tension between the hydrophobic compound and the aqueous medium, allowing for better solvation.[4][]
Q7: What is a systematic way to find the right co-solvent and concentration?
A co-solvent screening study should be performed to identify the optimal system that maximizes compound solubility while minimizing the co-solvent concentration, as high levels of organic solvents can be toxic to cells or interfere with assays.
Protocol 3.1: Co-solvent Screening for Aqueous Solubility
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of a chosen organic solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 100 mM).[12] Gentle warming or brief sonication can be used if necessary, but the thermal stability of the compound should be considered.[12]
-
Set Up Screening Matrix: In a multi-well plate or microcentrifuge tubes, prepare a matrix of conditions. For each co-solvent (DMSO, ethanol, etc.), you will test a range of final organic solvent concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%).
-
Perform Dilutions: Add the appropriate amount of your primary stock to your aqueous experimental buffer to achieve the target final concentrations of both the compound and the organic solvent. For example, to make a 1 mM final compound concentration in 5% DMSO, add 10 µL of a 100 mM stock to 990 µL of buffer.
-
Equilibrate and Observe: Mix well and allow the solutions to equilibrate at room temperature for 1-2 hours.[14]
-
Determine Kinetic Solubility: Visually inspect each sample for any sign of precipitation (cloudiness, crystals). The highest concentration of the compound that remains in a clear solution for a given co-solvent percentage is its kinetic solubility under those conditions.[14]
Table 3: Example Co-solvent Screening Data
| Final Co-solvent % | Max Soluble Conc. (DMSO) | Max Soluble Conc. (Ethanol) | Max Soluble Conc. (PEG 400) |
| 5% | 5 mM | 2 mM | 3 mM |
| 2% | 1 mM | 500 µM | 1.5 mM |
| 1% | 250 µM | 100 µM | 750 µM |
| 0.5% | < 50 µM | < 50 µM | 200 µM |
Interpretation: In this hypothetical example, a 2% PEG 400 solution provides better solubility than 2% DMSO or ethanol, making it a potentially better choice for minimizing organic solvent exposure in a sensitive cellular assay.
Part 4: Advanced Technique: Cyclodextrin Inclusion Complexation
For applications requiring a completely organic solvent-free aqueous solution, cyclodextrins offer a sophisticated approach.
Q8: What are cyclodextrins and how can they solubilize my compound?
Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-shaped structure.[6] Their exterior is hydrophilic (water-soluble), while they possess a hydrophobic internal cavity.[15] This structure allows them to act as "molecular containers," encapsulating the hydrophobic biphenyl portion of your compound in a non-covalent "inclusion complex."[5][6] This complex effectively masks the hydrophobic moiety from the water, presenting a new, water-soluble exterior to the solvent, thereby increasing the apparent aqueous solubility of the guest molecule.[15][16]
Q9: How can I prepare a cyclodextrin inclusion complex in the lab?
Several methods exist, but the co-evaporation/solvent evaporation technique is common and effective at a lab scale.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility and low toxicity.[16]
Protocol 4.1: Preparation of an Inclusion Complex by Co-evaporation
-
Dissolve Components: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). In a separate container, dissolve a molar excess (typically 2-3 fold) of HP-β-CD in water.
-
Mix Solutions: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.
-
Evaporate Solvent: Stir the mixture for 24-48 hours at room temperature to allow for complex formation. Following this, remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen until a solid powder or thin film is obtained.
-
Reconstitute and Filter: The resulting solid is the drug-cyclodextrin complex. It can be stored as a powder or reconstituted directly in your aqueous buffer to the desired final concentration. Any un-complexed drug will remain insoluble and can be removed by filtration (0.22 µm filter) to yield a clear, soluble solution of the complex.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.International Journal of Pharmaceutical Sciences.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC - NIH.
- Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.Benchchem.
- Dependence of Solubility on pH: Videos & Practice Problems.Pearson.
- pH and Solubility.AP Chem | Fiveable.
- A review on solubility enhancement technique for pharmaceutical drugs.GSC Online Press.
- pH Adjustment and Co-Solvent Optimiz
- 17.6 pH Effects on Solubility.Chad's Prep®.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- How does pH affect solubility?askIITians.
- Co-solvency and anti-solvent method for the solubility enhancement.Preprints.org.
- BIPHENYL CARBOXYLIC ACID.
- This compound.ChemScene.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.Wiley Online Library.
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- 5. humapub.com [humapub.com]
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- 7. researchgate.net [researchgate.net]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. fiveable.me [fiveable.me]
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- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Substituted Biphenyls
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your experiments by understanding the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of substituted biphenyls via Suzuki-Miyaura coupling. Each problem is followed by a series of diagnostic questions and potential solutions, grounded in mechanistic understanding.
Issue 1: Low or No Yield of the Desired Biphenyl Product
A low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. The causes can range from reagent quality to suboptimal reaction conditions.
Initial Diagnostic Questions:
-
Reagent Integrity: Have you verified the purity and stability of your aryl halide and boronic acid/ester? Boronic acids, in particular, can be prone to decomposition.[1]
-
Catalyst Activity: Are you using a fresh, active palladium source and ligand? Many palladium precatalysts and phosphine ligands can degrade upon prolonged exposure to air.
-
Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere (e.g., argon or nitrogen)? Oxygen can deactivate the palladium catalyst.[1][2]
-
Solvent and Base Quality: Are your solvents anhydrous (if required by the protocol) and degassed? Is the base of sufficient purity and strength?
Troubleshooting Steps & Solutions:
-
Verify Boronic Acid/Ester Quality:
-
Problem: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation, especially electron-deficient or heteroaromatic ones.[1][3][4][5] This is a common reason for low yields.[1]
-
Solution:
-
Use freshly purchased or recently purified boronic acids.
-
Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which can provide a slow release of the active boronic acid during the reaction.[1][3]
-
If you suspect boroxine formation, the boronic acid can often be converted back by dissolving it in a suitable solvent with a small amount of water.
-
-
-
Ensure an Active Catalytic System:
-
Problem: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] This reduction can be inefficient or incomplete. Oxygen can also oxidize the active Pd(0) catalyst, leading to the formation of palladium black and loss of activity.[6]
-
Solution:
-
Degas Thoroughly: Purge the reaction mixture and the headspace of the flask with an inert gas (argon or nitrogen) for an adequate amount of time before adding the catalyst.[6][7] For solvents, a freeze-pump-thaw cycle is highly effective.[8]
-
Catalyst and Ligand Choice: For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, use bulky, electron-rich phosphine ligands like SPhos or XPhos.[9] These ligands promote both the oxidative addition and the reductive elimination steps.[10][11]
-
Add Catalyst Last: Add the palladium catalyst and ligand to the reaction mixture just before heating, after all other reagents have been added and the system has been made inert.[7]
-
-
-
Optimize Reaction Parameters (Base, Solvent, Temperature):
-
Problem: The choice of base and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[12][13]
-
Solution:
-
Base Selection: The base activates the boronic acid for transmetalation.[10] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13][14] For sensitive functional groups, milder bases like K₃PO₄ or even organic bases may be necessary.[9] Cesium carbonate is often effective for difficult couplings.[7]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common solvent systems include toluene/water, dioxane/water, and THF/water.[15] For electron-poor substrates, polar aprotic solvents like DMF or NMP might be beneficial.[16]
-
Temperature: Most Suzuki couplings require heating, typically between 60-120 °C.[17] If you observe no reaction at a lower temperature, cautiously increase the heat. For thermally sensitive compounds, a more active catalyst system may allow for lower reaction temperatures.
-
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your GC/LC-MS can complicate purification and reduce the yield of your desired product.
A. Homocoupling of the Boronic Acid
-
Symptom: You observe a significant amount of a symmetrical biaryl derived from your boronic acid (Ar-B(OH)₂ → Ar-Ar).
-
Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1][2] If the reduction of a Pd(II) precatalyst is not efficient, or if oxygen enters the system, the Pd(II) can catalyze the homocoupling of two boronic acid molecules.[1][18]
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction vessel and solvents are free of oxygen.[1][2]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate issues related to the in-situ reduction of Pd(II).
-
Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[18]
-
Optimize Base and Ligand: Certain bases and ligands can influence the rate of homocoupling. Screening different conditions may be necessary. For instance, using K₂CO₃ has been shown to reduce homocoupling compared to other carbonate bases in specific systems.[19]
-
B. Protodeboronation
-
Symptom: You detect the arene corresponding to your boronic acid starting material (Ar-B(OH)₂ → Ar-H).
-
Cause: Protodeboronation is the cleavage of the C-B bond by a proton source.[3] This is particularly problematic for electron-deficient and some heteroaromatic boronic acids and can be catalyzed by acid or base, with the reaction pH being a critical factor.[3][19]
-
Solutions:
-
Use Stable Boronic Esters: MIDA boronates or pinacol esters are significantly more stable towards protodeboronation and provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[3][20]
-
Choose the Right Base: For boronic acids prone to decomposition, a weaker base or careful control of stoichiometry may be required.
-
Minimize Reaction Time: A highly efficient catalyst system that promotes a fast Suzuki coupling can outcompete the slower protodeboronation pathway.[3]
-
C. Dehalogenation of the Aryl Halide
-
Symptom: You observe the arene corresponding to your aryl halide starting material (Ar-X → Ar-H).
-
Cause: After oxidative addition, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture (e.g., from certain solvents or bases), leading to reductive elimination of Ar-H.[1]
-
Solution:
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, if dehalogenation is a significant issue.
-
Base Selection: Some amine bases can also be a source of hydrides.[1] Using inorganic bases like carbonates or phosphates is generally preferred.
-
Increase Transmetalation Rate: Ensuring the transmetalation step is fast can help the desired catalytic cycle outcompete the dehalogenation pathway. This can often be achieved by optimizing the base and solvent system.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for coupling sterically hindered substrates?
For synthesizing tetra-ortho-substituted biphenyls or other sterically demanding structures, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich.
-
Bulky Ligands: The steric bulk of the ligand promotes the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[1][13]
-
Electron-Rich Ligands: Electron-donating ligands accelerate the initial oxidative addition step, which can be slow for electron-rich or sterically hindered aryl halides.[1][11]
Recommended Ligands: Biaryl monophosphine ligands, such as SPhos, XPhos, and RuPhos , are excellent choices for these challenging transformations.[9] They have demonstrated unprecedented activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some aryl chlorides.[9]
Q2: What is the optimal base and solvent system for Suzuki coupling?
There is no single "best" system; the ideal choice depends on the specific substrates.[13] However, here are some general guidelines:
| Component | Common Choices | Rationale & Considerations |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃[13][14], K₃PO₄[9] | The base activates the boronic acid. K₃PO₄ is a good, mild choice for many systems, especially with sensitive substrates.[9] Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Toluene, Dioxane, THF, DMF[1] | Often used with water to dissolve the inorganic base.[12] Toluene is a good starting point for many reactions. Dioxane and THF are also widely used. For electron-poor substrates, NMP has been shown to be effective.[16] |
| Solvent Ratio | Typically 3:1 to 10:1 (Organic:Water) | The amount of water can be critical. Too much water can decrease the solubility of the organic reactants, while too little may not adequately dissolve the base.[21] A 3:2 mixture of Methanol:Water has been shown to be highly effective in some cases.[12] |
Q3: How can I monitor the progress of my Suzuki-Miyaura reaction?
Monitoring the reaction is crucial for optimization and determining the endpoint.[22]
-
Thin-Layer Chromatography (TLC): The simplest method. It's fast and cost-effective for qualitative analysis.[23]
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: These are powerful techniques for quantitative analysis, allowing you to accurately track the consumption of starting materials and the formation of products and byproducts.[22][24]
-
Gas Chromatography (GC) and GC-MS: Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor reactions directly from an aliquot of the reaction mixture, providing excellent quantitative and structural information.[25] ¹⁹F NMR is particularly useful if your substrates contain fluorine atoms.[25]
Q4: My reaction starts but then stalls before completion. What should I do?
This often points to catalyst deactivation.
-
Check for Oxygen Leaks: A slow leak into your reaction setup can gradually kill the catalyst.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways over the course of a long, hot reaction.
-
Insufficient Base: If the base is consumed or is not strong enough, the reaction can stall.
-
Solution: If you suspect catalyst deactivation, you can sometimes rescue a stalled reaction by carefully adding another portion of the catalyst and ligand under an inert atmosphere. However, it is better to identify and solve the root cause. Consider using a more robust ligand or ensuring your setup is completely airtight.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling. Understanding this cycle is fundamental to troubleshooting your reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Troubleshooting Workflow
When faced with a problematic reaction, a systematic approach is key. The following workflow can help guide your optimization efforts.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimal conditions may vary based on the specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the System: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a 4:1 mixture of dioxane and water.
-
Degassing: Sparge the resulting slurry with the inert gas for 15-30 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol %).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and.... Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]
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- 25. azom.com [azom.com]
Technical Support Center: Overcoming Poor Yield in the Synthesis of Biphenyl Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of biphenyl carboxylic acid derivatives. This guide is structured to provide in-depth, experience-driven advice to troubleshoot and optimize your synthetic routes, ensuring higher yields and purity. Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[1][2] However, their synthesis can be fraught with challenges leading to suboptimal yields. This guide will walk you through common pitfalls and their solutions in a practical question-and-answer format.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to tackle the most common and frustrating issues encountered during the synthesis of biphenyl carboxylic acid derivatives.
Issue 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biphenyl carboxylic acid.
Question: I'm performing a Suzuki-Miyaura coupling between a substituted bromobenzoic acid and an arylboronic acid, but my yields are consistently below 40%. What are the likely causes and how can I improve this?
Answer:
Low yields in Suzuki-Miyaura couplings are a frequent problem and can often be traced back to a few key areas. Let's break down the potential culprits and their solutions systematically. The Suzuki-Miyaura coupling is a powerful and versatile method for forming the crucial C-C bond in biphenyl synthesis, but its success is highly dependent on optimized conditions.[1][3]
1. Catalyst and Ligand System:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can lead to low catalytic activity.[4][5]
-
Solution: Ensure your palladium source is of high quality and stored under inert conditions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the in situ reduction step.[1][6] Also, thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate your catalyst.[4][6]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[4][7] For electron-rich or sterically hindered aryl halides, bulky and electron-donating phosphine ligands are often necessary to promote the oxidative addition step.[4][8]
-
Solution: If you are using a standard ligand like PPh₃ with a challenging substrate, consider switching to a more specialized ligand. A screening of different ligands can often identify the optimal choice for your specific substrate combination.[4] For aryl chlorides, which are less reactive, bulky biarylphosphine ligands like SPhos can be particularly effective.[8]
-
2. Base and Solvent Selection:
-
Base Incompatibility: The base is crucial for activating the boronic acid for transmetalation.[9] However, a base that is too strong can lead to side reactions, while one that is too weak will result in a sluggish reaction. The choice of base can also be influenced by the presence of sensitive functional groups on your substrates.
-
Solution: A common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃.[3][10] If you suspect base-mediated decomposition of your starting materials or product, you can try milder bases like K₃PO₄ or Cs₂CO₃.[11][12] For substrates with base-labile groups like esters, powdered KF can be an effective alternative.[9]
-
-
Solvent Issues: The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. Poor solubility of any component can severely hamper the reaction rate.
3. Substrate Quality and Side Reactions:
-
Impure Starting Materials: Impurities in your aryl halide or boronic acid can poison the catalyst or lead to unwanted side reactions.
-
Solution: Ensure your starting materials are pure. Recrystallize or chromatograph them if necessary.
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.[6] This is often promoted by high temperatures and the presence of water and a strong base.[6]
-
Solution: To minimize protodeboronation, you can try running the reaction at a lower temperature for a longer period. Using anhydrous conditions or protecting the boronic acid as a more stable derivative like a pinacol ester (BPin) can also be effective.[6]
-
-
Homocoupling: The formation of a biphenyl from two molecules of the boronic acid (homocoupling) is another common side reaction.[6] This can be promoted by the presence of oxygen or if the transmetalation step is slow.
Issue 2: My Grignard reaction to form a biphenyl precursor is giving me a significant amount of biphenyl as a byproduct.
Question: I'm trying to synthesize a biphenyl carboxylic acid via a Grignard route, but the formation of the Grignard reagent from my aryl halide is plagued by the formation of a biphenyl homocoupling product. How can I suppress this side reaction?
Answer:
The formation of a biphenyl byproduct (Wurtz-type coupling) is a classic challenge in Grignard reactions involving aryl halides.[14][15] This side reaction occurs when the newly formed Grignard reagent reacts with the starting aryl halide.[14][15] Several factors can influence the extent of this unwanted coupling.
1. Reaction Conditions:
-
Temperature: Higher temperatures favor the homocoupling reaction.[14][15]
-
Solution: Maintain a low reaction temperature, especially during the formation of the Grignard reagent. Using an ice bath to control the initial exothermic reaction is highly recommended.
-
-
Concentration: High local concentrations of the aryl halide can increase the rate of the side reaction.[14]
-
Solution: Add the aryl halide slowly and dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This ensures that the Grignard reagent has a higher probability of being formed rather than reacting with another molecule of the aryl halide.
-
2. Reagent Purity and Activation:
-
Magnesium Surface: The magnesium turnings are often coated with a layer of magnesium oxide, which can inhibit the reaction.[16]
-
Solution: Activate the magnesium surface before adding the aryl halide. This can be done by adding a small crystal of iodine or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[16]
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[15][16] Any water present will quench the Grignard reagent and can contribute to lower yields.
3. Alternative Synthetic Routes:
-
If optimizing the Grignard reaction conditions does not sufficiently suppress the biphenyl formation, it may be more efficient to consider an alternative synthetic strategy.
-
Solution: The Suzuki-Miyaura coupling is often a superior method for biphenyl synthesis due to its milder reaction conditions and higher functional group tolerance, with significantly lower instances of homocoupling byproducts.[14]
-
Issue 3: I'm struggling with the final purification of my biphenyl carboxylic acid derivative.
Question: After my reaction, I'm finding it difficult to isolate a pure sample of my biphenyl carboxylic acid. What are some effective purification strategies?
Answer:
Purification of biphenyl carboxylic acid derivatives can be challenging due to the presence of closely related impurities. A multi-step approach is often necessary.
1. Aqueous Workup:
-
The carboxylic acid functionality provides a convenient handle for purification.
-
Solution: After the reaction, perform an aqueous workup. By adjusting the pH, you can selectively extract your product.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH). Your biphenyl carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and then acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2.[10] This will protonate your carboxylic acid, causing it to precipitate out of the aqueous solution.
-
The precipitated solid can then be collected by filtration and washed with water.
-
-
2. Recrystallization:
-
Recrystallization is a powerful technique for purifying solid compounds.
-
Solution: Choose a solvent or a solvent system in which your biphenyl carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, or a mixture of an organic solvent and water.[10]
-
3. Column Chromatography:
-
If recrystallization is not effective, or if you have a mixture of very similar compounds, column chromatography is the next step.
-
Solution: Use silica gel as the stationary phase. A common mobile phase for eluting carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid or formic acid added to keep the carboxylic acid protonated and prevent streaking on the column.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to biphenyl carboxylic acid derivatives?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][3] Other methods include the Ullmann condensation and routes involving Grignard reagents, although these are often less efficient and have more limitations.[1][14]
Q2: How do I choose the right palladium catalyst for my Suzuki-Miyaura coupling?
A2: The choice of catalyst depends on the reactivity of your substrates. For simple, activated aryl bromides, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with PPh₃ is often sufficient.[10][17] For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands are typically required.[7][8] In some cases, palladium on carbon (Pd/C) can be an inexpensive and effective catalyst that is easily removed by filtration.[10]
Q3: Can I run a Suzuki-Miyaura coupling if my starting material has a free carboxylic acid group?
A3: Yes, it is possible to perform Suzuki-Miyaura couplings on substrates containing unprotected carboxylic acids.[18] However, the carboxylic acid group can sometimes interfere with the catalyst.[6] It is important to choose the base and reaction conditions carefully. In some cases, protecting the carboxylic acid as an ester and then hydrolyzing it after the coupling reaction may lead to higher yields.
Q4: My reaction involves the hydrolysis of a biphenyl nitrile to the corresponding carboxylic acid, but the yield is low. What can I do?
A4: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or alkaline conditions.[19][20] For aryl nitriles, which can be resistant to hydrolysis, heating under reflux with a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) is typically required.[19][20][21] Low solubility of the nitrile can be a limiting factor.[22][23] Using a co-solvent or a phase-transfer catalyst can sometimes improve the reaction rate and yield.[22]
Visualizations and Protocols
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A flowchart for systematically troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of a Bromobenzoic Acid
This protocol is a general starting point and may require optimization for specific substrates.
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromobenzoic acid (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.). | Using a slight excess of the boronic acid can help drive the reaction to completion. The base is essential for the transmetalation step. |
| 2. Solvent Addition | Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). The concentration should be around 0.1-0.2 M with respect to the limiting reagent. | A mixed solvent system aids in dissolving both the organic and inorganic reagents. Degassing is crucial to prevent catalyst deactivation. |
| 3. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of the inert gas. | The catalyst is added last to the degassed mixture to minimize its exposure to oxygen. |
| 4. Reaction | Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. | The elevated temperature increases the reaction rate. Monitoring helps to determine the optimal reaction time and prevent decomposition. |
| 5. Workup | Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine. | This step removes the inorganic salts and separates the product from water-soluble components. |
| 6. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography. | These final steps remove residual solvent and impurities to yield the pure biphenyl carboxylic acid. |
References
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). BenchChem.
- Navigating Biphenyl Impurity in Grignard Reactions with 1-Bromo-3,5-dichlorobenzene: A Comparative Guide. (n.d.). BenchChem.
- Grignard Reaction. (n.d.).
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999). ACS Publications.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate.
- A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (n.d.). Scirp.org.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). BenchChem.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
- Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate.
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (n.d.). BenchChem.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019, May 13). Semantic Scholar.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. (n.d.). BenchChem.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
- How to remove biphenyl from a Grignard reaction. (2021, July 3). Quora.
- The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. (n.d.). BenchChem.
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). MDPI.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- hydrolysis of nitriles. (n.d.). Chemguide.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
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- 23. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Biological Assays
Welcome to the technical support resource for 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when working with this and structurally similar small molecules in biological assays. Our goal is to empower you with the expertise to achieve consistent, reliable, and interpretable results.
Introduction: Understanding the Molecule
This compound is a member of the biphenyl carboxylic acid class of compounds. While its specific biological targets are still under broad investigation, its structure suggests potential for interactions with various biological systems. Like many small molecules, its efficacy in assays can be influenced by a range of physicochemical properties. This guide provides a framework for identifying and resolving experimental inconsistencies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: What is the best solvent for dissolving this compound?
A1: Based on its chemical structure, this compound is predicted to have poor solubility in aqueous solutions. For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) from which working solutions can be made by serial dilution. Always use a fresh, unopened bottle of anhydrous DMSO to avoid introducing water, which can cause the compound to precipitate.
Q2: How should I store the compound and its solutions to ensure stability?
A2: The solid form of the compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the compound and the introduction of moisture into the DMSO stock.
Q3: I am seeing variable results between experiments. What is the most common cause?
A3: Inconsistent results with small molecules like this often stem from issues with solubility and compound precipitation in the assay medium. When the DMSO stock is diluted into aqueous assay buffers, the compound can crash out of solution, leading to a lower effective concentration and high variability. Always ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells.
Q4: Could this compound be interfering with my assay technology?
A4: Yes, this is a possibility. Biphenyl structures can sometimes exhibit autofluorescence, which can interfere with fluorescence-based assays (e.g., FRET, FP). It is essential to run control experiments with the compound in the absence of any biological target to check for such interference.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex experimental issues.
Guide 1: Issue - Poor Reproducibility and Dose-Response Inconsistency
Symptoms:
-
High variability between replicate wells.
-
Inconsistent IC50/EC50 values between experiments.
-
A shallow or non-sigmoidal dose-response curve.
Underlying Causes & Solutions:
-
Compound Precipitation: As mentioned in the FAQs, this is a primary suspect. The compound's limited aqueous solubility can lead to it falling out of solution upon dilution into your assay buffer.
-
Troubleshooting Protocol:
-
Visual Inspection: After adding the compound to your assay plate, visually inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Solubility Test: Prepare serial dilutions of the compound in your final assay buffer. Let them equilibrate at the assay temperature for 30-60 minutes. Use a nephelometer or a plate reader capable of measuring light scatter to quantify precipitation.
-
Optimize Solvent Concentration: If precipitation is observed, you may need to slightly increase the final DMSO concentration (while staying within the tolerance of your cells/enzyme) or investigate the use of solubilizing agents like Pluronic F-127, though these must be validated for non-interference with the assay.
-
-
-
Batch-to-Batch Variability: The purity and integrity of different batches of the compound can vary.
-
Troubleshooting Protocol:
-
Purity Verification: Do not assume the purity stated on the vial is absolute. It is good practice to independently verify the purity of a new batch via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
Functional Quality Control: When a new batch is received, perform a side-by-side comparison with a known, trusted batch in your primary assay to ensure comparable activity.
-
-
-
Assay Incubation Time: The compound may be unstable in your assay medium over long incubation periods.
-
Troubleshooting Protocol:
-
Time-Course Experiment: Measure the compound's effect at multiple time points (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time before signal decay or confounding cytotoxicity occurs.
-
Stability Assessment: Incubate the compound in the assay buffer for the duration of your experiment. At various time points, extract the compound and analyze its integrity using LC-MS.
-
-
Troubleshooting Workflow: Dose-Response Inconsistency
Caption: Troubleshooting workflow for inconsistent dose-response.
Guide 2: Issue - Suspected Off-Target Effects or Assay Artifacts
Symptoms:
-
Activity is observed in counter-screens or with unrelated targets.
-
The compound shows activity in cell-based assays but not in corresponding biochemical assays.
-
The mechanism of action appears inconsistent with the expected target.
Underlying Causes & Solutions:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. This is a common artifact in high-throughput screening.
-
Troubleshooting Protocol:
-
Detergent Test: A hallmark of aggregate-based inhibition is its sensitivity to non-ionic detergents. Re-run the assay in the presence of a low concentration (e.g., 0.01%) of Triton X-100. If the compound's potency is significantly reduced, aggregation is likely the cause.
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in your assay buffer at various compound concentrations.
-
-
-
Interference with Assay Signal: The compound may be directly affecting the readout technology.
-
Troubleshooting Protocol:
-
Fluorescence Interference: As noted in the FAQs, check for autofluorescence by exciting the compound at the same wavelength as your assay's fluorophore and measuring emission across a spectrum.
-
Luciferase Inhibition: If using a luciferase-based reporter assay, the compound may be a direct inhibitor of the luciferase enzyme. Run a control experiment with recombinant luciferase to test for this.
-
Redox Cycling: Some compounds can undergo redox cycling, which generates reactive oxygen species (ROS). This can interfere with assays that use redox-sensitive reagents (e.g., AlamarBlue, MTT).
-
-
Experimental Workflow: Deconvoluting Off-Target Effects
Caption: Workflow for investigating suspected off-target effects.
Part 3: Data Summary & Protocols
Table 1: Recommended Starting Concentrations for Troubleshooting
| Parameter | Suggested Range | Purpose |
| Final DMSO % | 0.1% - 0.5% | Minimize precipitation, assess solvent toxicity. |
| Triton X-100 | 0.005% - 0.01% | Disrupt compound aggregates. |
| Compound Purity | >98% (by HPLC) | Ensure activity is from the primary compound. |
| Stock Solution | 10-50 mM in DMSO | Provide a concentrated, stable source. |
Protocol 1: HPLC-MS Method for Purity Assessment
-
Sample Preparation: Dissolve a small amount of solid compound in DMSO to make a 1 mM solution. Dilute 1:10 in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the mass of the parent compound and identify any impurities.
References
-
PubChem Compound Summary for CID 13855019, this compound. National Center for Biotechnology Information. [Link]
-
Assay Interference by Small Molecules. National Center for Advancing Translational Sciences (NCATS). [Link]
-
The NCATS Pharmaceutical Collection: A Comprehensive Resource for Repurposing Approved Drugs. National Center for Advancing Translational Sciences (NCATS). [Link]
avoiding side reactions in the synthesis of functionalized biphenyls
Technical Support Center: Synthesis of Functionalized Biphenyls
A Senior Application Scientist's Guide to Mitigating Side Reactions
Welcome to the technical support center for the synthesis of functionalized biphenyls. As a core structural motif in pharmaceuticals, agrochemicals, and advanced materials, the reliable synthesis of these compounds is paramount.[1][2][3] However, palladium-catalyzed cross-coupling reactions, the workhorses of biaryl synthesis, are often plagued by side reactions that can diminish yield, complicate purification, and consume valuable starting materials.[4][5]
This guide is structured from the perspective of a field application scientist, moving beyond simple protocols to explain the underlying mechanisms of common failures. Here, you will find in-depth troubleshooting guides for specific problems, answers to frequently asked questions, and validated experimental protocols to enhance the robustness of your synthetic procedures.
Troubleshooting Guide: From Failed Reactions to Rational Solutions
This section addresses the most common observable issues encountered during biphenyl synthesis. Each entry details the problem, its likely mechanistic causes, and a series of targeted solutions.
Issue 1: Significant Homocoupling of the Organometallic Reagent
You observe a significant amount of a symmetrical biaryl byproduct derived from your organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagent.
-
Plausible Mechanistic Causes:
-
Presence of Pd(II) Species: The catalytic cycle requires Pd(0). If your reaction begins with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can occur via the unwanted homocoupling of two organometallic reagents, which reduces Pd(II) to Pd(0) at the expense of your starting material.[4]
-
Oxygen Contamination: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[4][6] Rigorous exclusion of oxygen is critical to suppress this side reaction.[6]
-
Radical Pathways (Stille): In Stille couplings, the Pd(0) catalyst can sometimes initiate a radical process leading to the homocoupled dimer.[7]
-
-
Diagnostic Steps:
-
TLC/LC-MS Analysis: The homocoupled product will typically have a different polarity than the desired product and can be readily identified by its mass.
-
Control Experiment: Run the reaction without the aryl halide electrophile. Formation of the homocoupled product confirms this side reaction is a major competing pathway.
-
-
Solutions & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G2/G3).[8] | These catalysts do not require an initial reductive step, minimizing the primary pathway for homocoupling.[8] |
| Reaction Setup | Rigorous Degassing: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes, or use 3-4 freeze-pump-thaw cycles for maximum oxygen removal.[9] | Minimizes the oxidation of Pd(0) to the problematic Pd(II) state.[4][6] |
| Additives | Add a mild reducing agent, such as potassium formate, to the reaction mixture.[6] | This helps to scavenge any Pd(II) species that may form, keeping the catalyst in its active Pd(0) state.[6] |
| Ligand Choice | For challenging substrates, employ bulky, electron-rich phosphine ligands like SPhos.[9] | These ligands promote a faster rate of reductive elimination for the desired product, which can outcompete the homocoupling pathway. |
-
Mechanism Visualization: Desired vs. Homocoupling Pathway
Caption: Competing pathways: the desired catalytic cycle vs. Pd(II)-mediated homocoupling.
Issue 2: Protodeboronation (Suzuki) or Destannylation (Stille) of Starting Material
You observe the formation of an arene byproduct where the boronic acid/ester or stannane group has been replaced by a hydrogen atom.
-
Plausible Mechanistic Causes:
-
Protonolysis: This is a chemical reaction where a proton source cleaves the carbon-boron or carbon-tin bond.[10] The propensity for this reaction is highly dependent on the substrate and reaction conditions.[10]
-
Base-Catalyzed Decomposition: Many bases essential for the Suzuki reaction are known to catalyze protodeboronation, especially in the presence of water or other protic sources.[11]
-
Substrate Instability: Electron-rich heterocyclic derivatives, vinyl, and electron-deficient arylboronic acids are particularly prone to protodeboronation.[12]
-
Catalyst-Mediated Protodeboronation: Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can accelerate protodeboronation, creating a paradox where ligands designed to improve coupling can sometimes worsen this side reaction.[11]
-
-
Diagnostic Steps:
-
GC-MS Analysis: This is the most effective method to identify the volatile, nonpolar arene byproduct.
-
Monitor Starting Materials: Take an aliquot of the reaction mixture before adding the catalyst. If the organometallic reagent is already degrading, the issue lies with the base/solvent system or the inherent stability of the reagent.
-
-
Solutions & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Organometallic Reagent | Use boronic esters (e.g., pinacol, MIDA) or organotrifluoroborates instead of boronic acids.[10][13] | These derivatives are often more stable and less prone to protodeboronation.[10][13] MIDA boronates offer a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[10] |
| Base | Use a weaker, non-nucleophilic base like K₃PO₄ or CsF. For particularly sensitive substrates, consider fluoride-based bases.[14] | Strong, hard bases (e.g., NaOH, KOH) can aggressively promote protonolysis. CsF has been shown to be effective in minimizing protodeboronation in challenging couplings.[14] |
| Solvent | Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). Minimize the amount of water or use a co-solvent like isopropanol if necessary.[14] | Reduces the availability of proton sources that drive the undesired side reaction. |
| Reaction Kinetics | Choose a highly active catalyst/ligand system to accelerate the desired cross-coupling. | The goal is to make the rate of the productive reaction much faster than the rate of protodeboronation. Efficient catalytic turnover subdues decomposition pathways.[10] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Decomposition pathways like protodeboronation often have a higher activation energy and are more sensitive to temperature increases than the desired coupling. |
Issue 3: Dehalogenation of the Electrophile
You detect a significant amount of the arene corresponding to your aryl halide starting material, where the halogen has been replaced by hydrogen.
-
Plausible Mechanistic Causes:
-
Hydride Source: After oxidative addition, the L₂Pd(II)(Ar)(X) complex can react with a hydride source in the mixture. Subsequent reductive elimination releases the dehalogenated arene.[4] Common hydride sources include amine bases, alcoholic solvents, or formate salts.[4]
-
Base-Mediated Pathways: In some cases, particularly with heteroaromatic compounds, the base itself can mediate the dehalogenation process, even in the absence of a catalyst.[15]
-
Substrate Reactivity: Aryl iodides have a higher propensity for dehalogenation than bromides or chlorides.[15][16][17]
-
-
Diagnostic Steps:
-
NMR/GC-MS: Identify the dehalogenated arene in the crude reaction mixture. Its NMR spectrum will show a proton signal in the aromatic region where the carbon-halogen bond used to be.[17]
-
Control Experiment: Run the reaction without the organometallic coupling partner. The formation of the dehalogenated product points to the base, solvent, or catalyst system as the root cause.
-
-
Solutions & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Electrophile | If possible, use the corresponding aryl bromide or chloride instead of the iodide. | Bromides and chlorides are generally less prone to dehalogenation than iodides.[15][16] |
| Base | Avoid amine bases (e.g., Et₃N) if dehalogenation is observed. Switch to inorganic bases like K₂CO₃ or K₃PO₄. | Amines can be a source of hydride, directly contributing to the dehalogenation pathway.[4] |
| Solvent | Avoid alcoholic solvents if they are suspected to be the hydride source. Use aprotic solvents like dioxane or toluene.[18][19] | Alcohols can be oxidized by the palladium complex to generate a palladium-hydride species.[4] |
| Ligand Choice | Screen different phosphine ligands. The ligand's steric and electronic properties can influence the relative rates of reductive elimination (desired) versus dehalogenation (undesired).[17] | A ligand that accelerates reductive elimination can help the desired product form before dehalogenation can occur. |
| Temperature & Time | Minimize reaction time and use the lowest effective temperature. | High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[17] |
Frequently Asked Questions (FAQs)
Q1: Suzuki, Stille, or Negishi—How do I choose the right coupling reaction for my biphenyl synthesis?
A1: The choice depends on a trade-off between functional group tolerance, reagent toxicity, and reaction conditions.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the low toxicity, high stability, and commercial availability of organoboron reagents.[20] It has excellent functional group tolerance but can be sensitive to protodeboronation.[10][12]
-
Stille Coupling: Organostannanes are highly tolerant of various functional groups and are not sensitive to moisture or air.[21] The main drawback is the high toxicity of tin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[21][22]
-
Negishi Coupling: Organozinc reagents are highly reactive, often allowing for faster reactions at lower temperatures.[23] This method is particularly useful for coupling sp³ centers. However, organozinc reagents are moisture and air-sensitive, requiring stricter inert atmosphere techniques.[23][24]
Q2: What is the role of the phosphine ligand, and how do I select the best one?
A2: The ligand is not a passive spectator; it is critical for stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) are often used to promote the oxidative addition of less reactive electrophiles (like aryl chlorides) and to accelerate the final reductive elimination step.[9][20] However, be aware that very bulky ligands can sometimes promote side reactions like protodeboronation.[11] If a standard ligand like PPh₃ fails, a screening of more specialized ligands is a rational next step.
Q3: My reaction is very sensitive to the choice of solvent. Why?
A3: The solvent plays a multifaceted role: it solubilizes reagents, can coordinate to the catalyst, and influences the activity of the base.[18][19] For instance, polar aprotic solvents like DMF or MeCN can sometimes alter the active catalytic species, leading to unexpected changes in chemoselectivity compared to nonpolar solvents like THF or toluene.[19] The solvent can also act as a ligand, competing with phosphines for coordination sites on the palladium, or even participate in side reactions (e.g., alcohols acting as hydride donors).[4][25] Therefore, solvent choice should not be taken for granted and is a key parameter for optimization.[18][26]
Q4: What are "precatalysts" and what is their advantage?
A4: Precatalysts are stable, well-defined Pd(II) complexes that are readily activated to the catalytically active Pd(0) species under the reaction conditions. Modern precatalysts, like the Buchwald G2, G3, or G4 palladacycles, are designed for rapid, clean generation of the active L-Pd(0) species. This controlled activation minimizes the formation of palladium black and suppresses side reactions like homocoupling that are associated with poorly controlled reduction of simple Pd(II) salts like Pd(OAc)₂.[8]
Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixture via Inert Gas Sparging
This protocol is essential for minimizing oxygen-mediated side reactions like homocoupling.
-
Assemble the reaction flask with a stir bar and add all solid reagents (aryl halide, organometallic reagent, base, and catalyst).
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) through the septum, ensuring the tip is submerged below the level of the solids.
-
Insert a second, shorter needle to act as a vent.
-
Begin stirring and sparge the solids with a steady stream of inert gas for 10-15 minutes.
-
While sparging the solids, separately sparge the required volume of solvent in a separate sealed flask for 20-30 minutes.
-
Using a gas-tight syringe, transfer the degassed solvent to the reaction flask.
-
Remove the vent needle and then the gas inlet needle. Maintain a positive pressure of inert gas in the flask headspace (e.g., via a balloon) and proceed with heating.
Protocol 2: Small-Scale Parallel Screening of Ligands and Bases
This workflow helps to quickly identify optimal conditions when a reaction is failing.
-
Workflow Visualization
Caption: Workflow for parallel screening of reaction parameters.
-
Preparation: In a glovebox or under an inert atmosphere, arrange an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Stock Solutions: Prepare stock solutions of the aryl halide, organometallic reagent, and palladium source (e.g., Pd₂(dba)₃) in the chosen solvent to ensure accurate and consistent dispensing.
-
Dispensing: Add the stock solutions to each vial.
-
Variable Addition: Add the unique ligand and/or base to each designated vial as a solid.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature for a fixed period (e.g., 12 hours).
-
Analysis: After cooling, quench a small aliquot from each vial and analyze by LC-MS or TLC to assess the conversion of starting material and the relative amounts of desired product versus key byproducts.
-
Selection: Identify the ligand/base combination that provides the cleanest reaction profile and highest conversion for further optimization and scale-up.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Gagnon, A., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing). [Link]
-
Request PDF. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chekshin, N., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Chase, D. H., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Rosner, T., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Scattolin, T., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Fedik, N., et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. [Link]
-
Chen, Y., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Wikipedia. Stille reaction. [Link]
- Google Patents. US3705203A - Method for purifying biphenyl.
-
OpenOChem Learn. Negishi Coupling. [Link]
-
Rosner, T., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
YouTube. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. [Link]
-
Slideshare. Suzuki Reaction. [Link]
- Google Patents. CN101045670A - Process for purifying biphenyl.
-
National Institutes of Health. Reactive Functionalized Membranes for Polychlorinated Biphenyl Degradation. [Link]
-
PubMed. Purification of polybrominated biphenyl congeners. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Scribd. 11-The Stille Reaction PDF. [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
ResearchGate. (PDF) Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. [Link]
-
National Institutes of Health. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]
-
Journal of the Turkish Chemical Society. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Reaction. | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 24. Negishi coupling - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
Technical Support Center: Purification of Hydroxybenzophenones
Welcome to the technical support center for the purification of hydroxybenzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity hydroxybenzophenones, a critical class of compounds used as UV absorbers, pharmaceutical intermediates, and polymer stabilizers.[1][2][3] This resource is built on established scientific principles and field-proven insights to help you navigate the common challenges encountered during the purification of these valuable molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My isolated hydroxybenzophenone is yellow, orange, or reddish-brown, not the expected white or off-white crystalline solid. How can I remove these colored impurities?
Answer:
The presence of color in your crude hydroxybenzophenone product is a common issue, often arising from the synthesis process, particularly Friedel-Crafts acylation.[4] These colored materials are typically highly conjugated byproducts.[4][5]
Underlying Causes:
-
Xanthenone Formation: A primary cause of coloration is the formation of xanthenone-type impurities.[5] These arise from a secondary reaction of a polyhydroxyphenol with the trihalogenated carbon intermediate during synthesis.[5]
-
Oxidation: Hydroxybenzophenones, especially those with multiple hydroxyl groups, can be susceptible to oxidation, leading to colored degradation products. This can be exacerbated by exposure to air and light during workup and storage.[1]
-
Residual Reactants or Catalysts: Incomplete reactions or inadequate removal of catalysts and starting materials can sometimes contribute to discoloration.
Solutions:
-
Alkaline Wash/Extraction: This is a highly effective method for removing acidic, colored impurities. The phenolic hydroxyl group of hydroxybenzophenones allows them to dissolve in an aqueous alkaline solution (e.g., sodium hydroxide), while many non-acidic impurities remain in the organic phase. The purified hydroxybenzophenone can then be precipitated by acidifying the aqueous solution.[4][6][7]
-
Activated Carbon Treatment: For less intense discoloration, treatment with activated carbon can be very effective. The porous structure of activated carbon adsorbs large, colored impurity molecules.[4]
-
Treatment with a Reducing Agent: For stubborn orange-red impurities, treatment with a mild reducing agent like sodium hydrosulfite in an alkaline medium can be employed. This chemically converts the colored impurities into colorless, more soluble forms that can be washed away.[4]
-
Recrystallization: A well-chosen recrystallization solvent can effectively separate the desired product from colored impurities.
Question 2: My product purity is low according to HPLC/GC analysis, and I suspect the presence of isomers. How can I separate the desired isomer?
Answer:
Isomeric impurities are a frequent challenge, especially in Friedel-Crafts reactions where the electrophilic substitution can occur at different positions on the aromatic ring. For example, in the synthesis of 4-hydroxybenzophenone, the formation of the 2-hydroxy isomer is a common side reaction.[7]
Underlying Causes:
-
Reaction Conditions: The ratio of ortho- to para-substituted products in Friedel-Crafts acylation is highly dependent on reaction temperature, solvent, and the choice of Lewis acid catalyst.[8] Higher temperatures often favor the formation of the thermodynamically more stable ortho-isomer.[8]
Solutions:
-
Fractional Recrystallization: This is a classical and often effective method for separating isomers. It relies on the subtle differences in solubility between the desired isomer and its impurities in a particular solvent. By carefully controlling the crystallization conditions (temperature, cooling rate), it is possible to selectively crystallize the major, desired isomer.
-
Column Chromatography: For difficult separations or when high purity is essential, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica gel) and a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexane or benzene and a polar solvent like ethyl acetate) allows for the separation of isomers based on their differing polarities.[3][9]
-
pH-Controlled Precipitation: In some cases, isomers may have slightly different pKa values. This difference can be exploited by carefully adjusting the pH of a solution to selectively precipitate one isomer while the other remains dissolved. For instance, dissolving the mixture in an alkaline solution and then slowly adding acid dropwise can lead to the precipitation of the less acidic isomer first.[6][7]
Question 3: I'm observing a significant amount of an O-acylated byproduct. What causes this, and how can I remove it?
Answer:
The formation of an O-acylated byproduct, such as a phenyl ester, occurs when the acylating agent reacts with the hydroxyl group of the phenol instead of the aromatic ring.
Underlying Causes:
-
Reaction Stoichiometry and Catalyst Activity: An excess of the acylating agent or insufficient Lewis acid catalyst activity can promote O-acylation over the desired C-acylation (Friedel-Crafts reaction).
Solutions:
-
Hydrolysis: The O-acylated ester bond can be cleaved through hydrolysis. This is typically achieved by heating the crude product in an aqueous acidic or basic solution. The resulting hydroxybenzophenone can then be isolated and further purified.
-
Column Chromatography: Similar to isomer separation, column chromatography can effectively separate the desired C-acylated product from the O-acylated byproduct due to their different polarities.
-
Reaction Optimization: To prevent the formation of this byproduct in the first place, carefully control the stoichiometry of your reactants and ensure the activity of your Lewis acid catalyst.
Experimental Protocols & Workflows
Here are detailed, step-by-step protocols for common purification techniques tailored for hydroxybenzophenones.
Protocol 1: Purification of 2,4-Dihydroxybenzophenone via Alkaline Treatment and Recrystallization
This protocol is particularly effective for removing orange-red impurities.[4]
-
Dissolution in Alkaline Solution:
-
For every 10 grams of crude 2,4-dihydroxybenzophenone, prepare an aqueous alkaline solution by dissolving 4 grams of sodium hydroxide in 100 mL of water.
-
Add the crude product to the alkaline solution and stir at room temperature until it is completely dissolved. The solution may appear dark in color due to the dissolved impurities.
-
-
Extraction of Non-Acidic Impurities (Optional):
-
Transfer the alkaline solution to a separatory funnel.
-
Extract the solution with an equal volume of a non-polar organic solvent such as dichloromethane or diethyl ether to remove any non-acidic organic impurities.
-
Separate the aqueous layer (which contains the deprotonated hydroxybenzophenone) and discard the organic layer.
-
-
Precipitation of Purified Product:
-
Cool the aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 4.
-
A precipitate of the purified 2,4-dihydroxybenzophenone will form.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid cake on the filter with several portions of cold deionized water until the washings are neutral (check with pH paper).
-
-
Recrystallization:
-
Dissolve the filtered solid in a minimal amount of hot acetone.[4]
-
Add activated carbon (approximately 1-2% by weight of the product) to the hot solution and stir for 5-10 minutes to decolorize.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Transfer the hot filtrate to a clean flask and add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70°C.[4]
-
Workflow for Selecting a Purification Strategy
The choice of purification method depends on the nature of the impurities present. The following diagram illustrates a logical workflow for selecting an appropriate strategy.
Caption: Decision workflow for hydroxybenzophenone purification.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing hydroxybenzophenones?
A1: The choice of solvent is crucial and depends on the specific hydroxybenzophenone and the impurities. Commonly used and effective solvents include:
-
Toluene: Good for many hydroxybenzophenones, offering a good balance of solubility at high temperatures and insolubility at low temperatures.[10]
-
Aqueous Ethanol/Methanol: A mixture of an alcohol and water is a versatile solvent system. The product is dissolved in the hot alcohol, and water is added to induce crystallization upon cooling.[11]
-
Dilute Acetic Acid: Has been reported as an effective recrystallization solvent for 4-hydroxybenzophenone.[12]
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are good solvents for dissolving crude hydroxybenzophenones before precipitation in water.[1]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods for determining the purity of your compound and quantifying any residual impurities.[10][13][14][15][16]
-
Identity:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
-
Spectroscopy:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Q3: My hydroxybenzophenone degrades during column chromatography on silica gel. What can I do?
A3: Some hydroxybenzophenones can be sensitive to the acidic nature of standard silica gel. If you observe degradation (streaking on TLC, low recovery), consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, like triethylamine, mixed into the eluent. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Data Summary
Table 1: Common Solvents for Hydroxybenzophenone Purification
| Purification Method | Solvent(s) | Target Hydroxybenzophenone | Reference(s) |
| Recrystallization | Toluene | 4-Hydroxybenzophenone | [10] |
| Recrystallization | Dilute Glacial Acetic Acid | 4-Hydroxybenzophenone | [12] |
| Precipitation | Acetone / Water | 2,4-Dihydroxybenzophenone | [1] |
| Precipitation | Ethanol / Water | 2,4-Dihydroxybenzophenone | [1] |
| Column Chromatography | Benzene:Ethyl Acetate | 4-Chloro,4'-Hydroxybenzophenone | [3] |
References
- Purification of 2,4-dihydroxy-benzophenone.
- Purification of hydroxybenzophenones.
- Process for preparing high-pure 4-hydroxybenzophenone.
-
2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers. [Link]
- Preparation of 4-hydroxy benzophenone.
-
Process for the preparation of 4-hydroxybenzophenones. European Patent Office. [Link]
- Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
-
Process for the manufacture of hydroxyalkoxybenzophenones. European Patent Office. [Link]
-
Preparation of 4-hydroxy benzophenone. Eureka | Patsnap. [Link]
-
2-Hydroxy-4-methoxybenzophenone. ChemBK. [Link]
-
Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of 2-hydroxy-4-methoxybenzophenone. PrepChem.com. [Link]
-
Process for the preparation of 4-hydroxybenzophenones. European Patent Office. [Link]
-
Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4’-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
4-Hydroxybenzophenone. PubChem. [Link]
- Method for synthesizing hydroxybenzophenone compound.
-
2'-Hydroxybenzophenone. PubChem. [Link]
-
Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. ResearchGate. [Link]
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
-
Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. ResearchGate. [Link]
-
Preparation method of 4-chloro-4'-hydroxybenzophenone. Eureka | Patsnap. [Link]
-
4-Hydroxybenzophenone. SIELC Technologies. [Link]
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]
-
Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. PubMed. [Link]
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Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH. [Link]
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Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
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(PDF) IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. ResearchGate. [Link]
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Validation & Comparative
The Efficacy of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Analysis of a Privileged Scaffold
In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with a diverse array of pharmacological activities.[1] This guide delves into the therapeutic potential of a specific derivative, 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, by providing a comparative analysis of its efficacy against structurally similar compounds. By examining the structure-activity relationships (SAR) and synthesizing data from various biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising molecule.
The Biphenyl Carboxylic Acid Core: A Foundation for Diverse Bioactivity
Biphenyl carboxylic acid derivatives have been extensively explored and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2] The rigid biphenyl backbone provides a robust scaffold for introducing various functional groups, allowing for the fine-tuning of their pharmacological profiles. The carboxylic acid moiety is a key feature, often contributing to the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[3]
The synthesis of these compounds is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction, a versatile and efficient method for creating the central biphenyl bond.[1] This synthetic accessibility has further fueled the exploration of this chemical class.
Comparative Efficacy: Unraveling the Role of Substituents
While direct comparative experimental data for this compound is not extensively available in the public domain, we can infer its potential efficacy by analyzing the biological activities of its close structural analogs. The key to understanding its potential lies in the influence of the 2'-hydroxy and 5'-methoxy substituents on the biphenyl-3-carboxylic acid core.
Anti-inflammatory Activity
Numerous biphenyl carboxylic acid derivatives have been investigated as anti-inflammatory agents.[4][5] A common preclinical model for assessing this activity is the carrageenan-induced rat paw edema assay. For instance, studies on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide demonstrated a significant reduction in paw edema in a dose-dependent manner.[4] The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs).[6]
The presence of a hydroxyl group on the biphenyl scaffold can be crucial for antioxidant activity, which is often linked to anti-inflammatory effects.[7] The 2'-hydroxy group in our target molecule could contribute to radical scavenging, thereby mitigating inflammatory processes.
Antimicrobial Activity
The biphenyl scaffold is also a promising framework for the development of novel antimicrobial agents. A close analog, 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid , has been reported to exhibit significant antimicrobial properties.[3] The substitution of the hydroxyl group with a chloro group at the 2' position in this analog provides a valuable point of comparison. While both are electron-withdrawing groups, their steric and electronic properties differ, which could influence their binding to microbial targets.
The methoxy group at the 5' position is another important feature. Studies on other antimicrobial biphenyl derivatives have shown that the position and nature of substituents on the phenyl rings play a critical role in determining their potency and spectrum of activity.[8][9]
Anticancer and Antioxidant Potential
The biphenyl structure is also found in compounds with anticancer activity. For example, certain biphenyl carboxylic acid derivatives have shown potent activity against human breast cancer cell lines.[10] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
Furthermore, the presence of both a phenolic hydroxyl group and a methoxy group suggests potential antioxidant activity. A study on the structure-antioxidant activity relationship of phenolic acids revealed that both -OH and -OCH3 groups can enhance antioxidant capabilities.[7] This is often due to their ability to donate a hydrogen atom to scavenge free radicals.
Tabular Summary of Comparative Data
To provide a clear overview, the following table summarizes the reported biological activities of this compound's structural analogs.
| Compound | Key Structural Difference from Target | Reported Biological Activity | Reference |
| 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid | 2'-Chloro instead of 2'-Hydroxy | Antimicrobial | [3] |
| 4'-Methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Different substitution pattern and carboxamide linkage | Anti-inflammatory, Analgesic | [4] |
| Various F- and CF3-substituted biphenyl derivatives | Fluorine and trifluoromethyl substitutions | Antibacterial | [9] |
| Biphenyl-4-carboxylic acid esters | Carboxylic acid at position 4 and esterification | Antifungal | [8] |
Mechanistic Insights and Signaling Pathways
The diverse biological activities of biphenyl carboxylic acid derivatives stem from their ability to interact with various molecular targets.
Anti-inflammatory Mechanism
The anti-inflammatory effects of many biphenyl derivatives are linked to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Caption: Inhibition of the COX pathway by biphenyl carboxylic acid derivatives.
General Experimental Workflow for Synthesis
The synthesis of these compounds typically follows a well-established workflow utilizing the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of biphenyl carboxylic acids.
Key Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of these compounds.
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This protocol is adapted from studies evaluating the anti-inflammatory activity of biphenyl analogs.[4]
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200g)
-
Test compound (e.g., this compound)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol: Broth Microdilution Method (Antimicrobial Susceptibility Testing)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound belongs to a class of compounds with immense therapeutic potential. Based on the analysis of its structural analogs, it is plausible that this compound possesses a favorable profile of anti-inflammatory and antimicrobial activities, potentially augmented by antioxidant properties. The 2'-hydroxy and 5'-methoxy substituents are likely to play a significant role in modulating its biological effects.
Future research should focus on the direct synthesis and biological evaluation of this compound. Head-to-head comparative studies with its chloro- and other substituted analogs would provide definitive insights into its efficacy and structure-activity relationships. Further mechanistic studies are also warranted to elucidate its precise molecular targets and signaling pathways. The information presented in this guide provides a solid foundation for such future investigations, paving the way for the potential development of a novel therapeutic agent.
References
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Al-Suhaimi, E. A., et al. (2023). Synthesis, antibacterial activity, structure–activity relationships, and molecular docking of novel fluorinated biphenyl derivatives. Applied Organometallic Chemistry, 37(10), e7051. [Link]
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Khan, M. A., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(11), 633-637. [Link]
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Tampio, J., et al. (2021). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1859-1872. [Link]
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Arulmani, R., & Rajalakshmi, R. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 2(11), 194-198. [Link]
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Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10064. [Link]
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Datar, P. A. (2015). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. [Link]
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Datar, P. A., & Kadam, V. M. (2015). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 1(1). [Link]
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PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Yang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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A Comparative Guide to the Synthesis of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: Validation of a Modern Suzuki-Miyaura Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is paramount. The biphenyl moiety is a privileged scaffold in numerous pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth technical comparison of synthetic routes for a specific derivative, 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, with a focus on validating a modern, optimized Suzuki-Miyaura cross-coupling protocol against the traditional Ullmann condensation.
Introduction: The Importance of Efficient Biaryl Synthesis
The synthesis of substituted biphenyls, such as this compound, has been a subject of extensive research due to their prevalence in biologically active compounds.[2][3] The core challenge lies in the formation of the carbon-carbon bond between the two aryl rings. Historically, the Ullmann reaction was a foundational method for this transformation.[4][5] However, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the cornerstone of biaryl synthesis due to their milder conditions and broader functional group tolerance.[6][7][8]
This guide will dissect and compare an optimized Suzuki-Miyaura pathway with the classical Ullmann reaction for the synthesis of the target molecule. We will explore the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed, actionable protocols for laboratory application.
Comparison of Synthetic Routes: Suzuki-Miyaura vs. Ullmann
The choice of synthetic strategy is a critical decision driven by factors such as yield, purity, scalability, and the sensitivity of functional groups within the starting materials. Below is a comparative overview of the two routes.
Mechanistic Rationale and Key Differences
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate.[8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[8] The mild reaction conditions and high tolerance for various functional groups are significant advantages.[6][7]
The Ullmann condensation , in contrast, is a copper-mediated reaction that typically requires stoichiometric amounts of copper and harsh reaction conditions, often at high temperatures.[4][5][9] The mechanism is thought to involve the formation of an organocopper intermediate.[5] While effective for certain substrates, the high temperatures can be detrimental to sensitive functional groups, and the use of stoichiometric copper can lead to purification challenges.[4][5]
Performance Comparison
| Parameter | Optimized Suzuki-Miyaura Coupling | Traditional Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[6][10] | Copper (often in excess)[4][5] |
| Reaction Temperature | Room temperature to reflux (typically 80-110 °C) | High temperatures (often > 200 °C)[9] |
| Reaction Time | 2 - 24 hours[6] | Can be lengthy, often requiring overnight heating |
| Typical Yields | Good to excellent (often > 80%)[10][11] | Variable and often moderate[5] |
| Substrate Scope | Broad, tolerates a wide range of functional groups[7] | More limited, particularly with thermally sensitive groups |
| Reagent Toxicity | Boronic acids are generally of low toxicity[6] | Copper reagents can be toxic and require careful handling |
| Purification | Generally straightforward chromatography[12][13] | Can be complicated by copper residues |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences, the following diagrams outline the two synthetic approaches.
Caption: A comparative overview of the Suzuki-Miyaura and Ullmann synthetic routes.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via the optimized Suzuki-Miyaura coupling. A representative protocol for the Ullmann reaction is also provided for comparison.
Optimized Suzuki-Miyaura Cross-Coupling Protocol
This protocol is designed for high efficiency and functional group tolerance.
Materials:
-
3-Bromobenzoic acid
-
2-Hydroxy-5-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), 2-hydroxy-5-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and acidify with 1M HCl to a pH of approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[6]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[12]
Traditional Ullmann Condensation Protocol (for comparison)
Materials:
-
3-Iodobenzoic acid
-
2-Bromo-4-methoxyphenol
-
Copper powder (activated)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-iodobenzoic acid (1.0 mmol, 1.0 equiv), 2-bromo-4-methoxyphenol (1.2 mmol, 1.2 equiv), activated copper powder (2.0 mmol, 2.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv) in DMF (10 mL).
-
Reaction Execution: Heat the mixture to reflux (around 150-160 °C) and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing 1M HCl (20 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product often requires extensive purification, potentially including multiple chromatographic steps, to remove copper byproducts.
Workflow Visualization
The following diagram illustrates the key stages of the optimized Suzuki-Miyaura synthesis workflow.
Caption: Experimental workflow for the optimized Suzuki-Miyaura synthesis.
Conclusion and Future Outlook
The validation of this optimized Suzuki-Miyaura protocol demonstrates a superior synthetic route for this compound compared to the traditional Ullmann condensation. The milder reaction conditions, higher yields, and broader functional group tolerance make it the preferred method for modern organic synthesis.[6][7] The detailed experimental procedure provided herein offers a robust and reproducible method for researchers and drug development professionals.
Future advancements in this field may focus on developing even more efficient and environmentally benign catalytic systems, such as those utilizing greener solvents or recoverable catalysts, further streamlining the synthesis of this important class of molecules.[11][14]
References
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
- Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Educ
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: )
- (PDF)
- Purification and Structural Characterization of Polybrominated Biphenyl Congeners - PubMed. (URL: )
- Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
Ullmann Reaction - BYJU'S. (URL: [Link])
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A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - Scirp.org. (URL: [Link])
-
Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400 - PubMed. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
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Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals - PubMed. (URL: [Link])
-
Purification of polybrominated biphenyl congeners - PubMed. (URL: [Link])
-
Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1 | Request PDF - ResearchGate. (URL: [Link])
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Ullmann condensation - Wikipedia. (URL: [Link])
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Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. Strain LB400 - ResearchGate. (URL: [Link])
-
Ullmann reaction - Wikipedia. (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])
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Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. (URL: [Link])
-
Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - RSC Publishing. (URL: [Link])
-
Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones - ResearchGate. (URL: [Link])
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])
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From Virtual Prediction to Tangible Proof: A Guide to Validating In Silico Hits for 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
In the contemporary landscape of drug discovery, in silico methodologies have become indispensable, rapidly screening vast chemical libraries to identify promising therapeutic candidates.[1][2][3] This computational prescreening, however, represents the initial step in a rigorous journey of validation. The transition from a predicted interaction to a confirmed biological activity requires a multi-faceted experimental approach to ensure scientific validity and build a robust data package for further development. This guide provides an in-depth, experience-driven framework for validating the hypothetical in silico prediction that 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a novel biphenyl derivative, acts as an inhibitor of a key therapeutic target, hereafter referred to as "Target Enzyme X."
This document is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of essential validation techniques, the rationale behind their selection, and step-by-step protocols to ensure reproducibility and scientific integrity.
The Imperative of Experimental Validation
In silico predictions, whether from molecular docking, pharmacophore modeling, or machine learning algorithms, are powerful for generating hypotheses.[2][4][5][6] They excel at narrowing down vast chemical spaces to a manageable number of high-probability candidates, saving significant time and resources.[7] However, these computational models are built on assumptions and simplifications of complex biological systems.[1] Factors such as protein flexibility, the presence of cofactors, and the intricate cellular environment are often not fully recapitulated.[8][9] Therefore, rigorous experimental validation is not merely a confirmatory step but a critical process of discovery, essential for confirming the predicted biological activity and mechanism of action.[1][4][5]
For our subject compound, this compound, an in silico docking study might predict a high binding affinity to the active site of Target Enzyme X, a hypothetical enzyme implicated in a disease pathway. Our task is to design and execute a series of experiments to test this prediction, moving from direct biochemical interactions to effects in a more physiologically relevant cellular context.
A Phased Approach to Validation: From Benchtop to Cell
A logical and stepwise validation workflow is crucial. We will progress through a series of assays, each building upon the results of the last. This phased approach ensures that we are asking the right questions at the right time and using resources efficiently.
Figure 1. Phased Experimental Validation Workflow.
Phase 1: Biochemical Validation - Does the Compound Interact with the Target?
The first crucial step is to determine if this compound directly interacts with and modulates the activity of purified Target Enzyme X in a controlled, cell-free environment.
In Vitro Enzymatic Inhibition Assay
This is the foundational experiment to test the functional consequence of the predicted binding.[10][11] The goal is to determine if our compound inhibits the enzymatic activity of Target Enzyme X and to quantify its potency.
Causality Behind Experimental Choices: An in vitro enzyme assay provides a clean system to study the direct interaction between the enzyme and the inhibitor without the complexities of a cellular environment.[11][12] This allows for a clear determination of the compound's inhibitory potential and its mechanism of inhibition.[13]
Experimental Protocol: In Vitro Enzymatic Assay for Target Enzyme X
-
Reagents and Materials:
-
Purified, recombinant Target Enzyme X
-
Specific substrate for Target Enzyme X
-
This compound (dissolved in DMSO)
-
Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)
-
Positive control inhibitor (a known inhibitor of Target Enzyme X)
-
96- or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance, luminescence)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
In the microplate wells, add the assay buffer, the test compound at various concentrations, and the purified Target Enzyme X. Include wells with a positive control inhibitor and a DMSO vehicle control (no inhibitor).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using the plate reader. The rate of product formation is a measure of enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| This compound | -9.5 | To be determined |
| Known Inhibitor (Positive Control) | -10.2 | 0.1 |
| Negative Control Compound | -4.3 | > 100 |
Biophysical Interaction Analysis
While an enzymatic assay demonstrates functional inhibition, it doesn't definitively prove direct binding. Biophysical techniques are essential to confirm a direct physical interaction between the compound and the target protein and to determine the binding affinity (Kd).[14][15][16]
Causality Behind Experimental Choices: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics, offering a deeper understanding of the interaction.[17][18] This is a self-validating system; if the compound shows functional inhibition, it should also demonstrate direct binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified Target Enzyme X
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Immobilize the purified Target Enzyme X onto the surface of the sensor chip via amine coupling.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the compound over the chip surface, allowing for association and dissociation phases.
-
The SPR instrument measures the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized enzyme.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Data Presentation:
| Compound | IC50 (µM) | Kd (µM) | ka (1/Ms) | kd (1/s) |
| This compound | From 1.1 | To be determined | To be determined | To be determined |
Phase 2: Cellular Validation - Does the Compound Work in a Biological System?
Confirming that a compound binds to a purified protein is a significant milestone. However, the ultimate goal is for the compound to be active in a cellular context.[8][19] This phase addresses whether the compound can cross the cell membrane and engage its target in the complex intracellular environment.
Cell-Based Target Engagement Assay
These assays directly measure the interaction of a compound with its target protein within intact cells.[20][21] This is a critical step to bridge the gap between biochemical activity and cellular function.[8]
Causality Behind Experimental Choices: A cellular target engagement assay confirms that the compound is cell-permeable and can access its target in the native cellular environment.[19][20] This provides more physiologically relevant data than a biochemical assay alone.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials:
-
Cell line expressing Target Enzyme X
-
Complete cell culture medium
-
This compound
-
PBS and lysis buffer
-
Instrumentation for heating samples precisely
-
SDS-PAGE and Western blotting reagents (or mass spectrometry)
-
-
Procedure:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures. The binding of the compound should stabilize the target protein, leading to a higher melting temperature.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble Target Enzyme X remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Data Presentation:
| Treatment | Apparent Melting Temperature (Tm) of Target Enzyme X (°C) |
| Vehicle Control (DMSO) | To be determined |
| 10 µM Test Compound | To be determined |
Conclusion
The journey from an in silico prediction to a validated hit compound is a systematic process of hypothesis testing and data integration. By following a phased approach, from direct biochemical assays to more complex cellular models, researchers can build a compelling case for the biological activity of a novel compound like this compound. Each experimental step provides a layer of evidence, and together they create a self-validating system that ensures scientific rigor and increases the probability of success in the long and challenging path of drug development. The methodologies outlined in this guide provide a robust framework for making data-driven decisions and advancing promising molecules toward the next stages of discovery.
References
- Revolutionizing Drug Discovery: A Comparative Guide to the Experimental Validation of In Silico S3 Fragment Screening. Benchchem.
- Modern Biophysical Approaches to Study Protein–Ligand Interactions. SpringerLink.
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- Target Engagement Assay Services. Concept Life Sciences.
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- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
- Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
- Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- A Practical Guide to Target Engagement Assays. Selvita.
- Can We Rely on Computational Predictions To Correctly Identify Ligand Binding Sites on Novel Protein Drug Targets? Assessment of Binding Site Prediction Methods and a Protocol for Validation of Predicted Binding Sites. PubMed.
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
- What is in silico drug discovery?.
- Cell based Binding Assay.
- Can We Rely on Computational Predictions To Correctly Identify Ligand Binding Sites on Novel Protein Drug Targets? Assessment of Binding Site Prediction Methods and a Protocol for Validation of Predicted Binding Sites. ProQuest.
- A Guide to In Silico Drug Design. PubMed Central.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- From Algorithm to Medicine: AI in the Discovery and Development of New Drugs. MDPI.
- In Silico Methods for Drug Design and Discovery. Frontiers.
- 6.4: Enzyme Inhibition. Biology LibreTexts.
- Methods for predicting protein-ligand binding sites. PubMed.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Biphenyl Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals vested in the pharmaceutical analysis of biphenyl carboxylic acid derivatives, commonly known as "sartans," the integrity of analytical data is paramount. These angiotensin II receptor blockers are critical in managing hypertension, and ensuring their quality, safety, and efficacy relies on robust and reliable analytical methods. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical process of cross-validation to ensure consistency and reliability of data across different methods and laboratories.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. When analytical methods are transferred between laboratories or when different methods are used within a study, cross-validation becomes a critical exercise to ensure data comparability[2][3]. This guide will navigate the nuances of selecting and cross-validating analytical methods for this important class of compounds, grounded in scientific principles and regulatory expectations.
The Analytical Landscape: HPLC, UPLC, and LC-MS/MS
The workhorses for the analysis of biphenyl carboxylic acid derivatives are undoubtedly High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical quality control for its robustness and reproducibility[4]. For routine analysis of sartans in pharmaceutical formulations, RP-HPLC methods with UV detection are widely employed[5][6][7][8][9].
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles to achieve faster, more efficient separations with higher resolution and sensitivity[4][10][11][12]. This translates to shorter run times and reduced solvent consumption, making it a cost-effective and environmentally friendlier option for high-throughput analysis[12][13][14].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity, making it the method of choice for bioanalytical studies where drug concentrations in biological matrices are often very low[15]. The ability to monitor specific mass transitions for the analyte and its internal standard minimizes the impact of matrix effects and co-eluting impurities[15].
Comparative Overview of Analytical Techniques
The choice between HPLC, UPLC, and LC-MS/MS depends on the specific application, ranging from routine quality control of bulk drug and finished products to pharmacokinetic studies in complex biological matrices.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures. | Separation by LC followed by mass analysis based on mass-to-charge ratio. |
| Speed & Throughput | Longer run times (typically 10-30 min). | Significantly faster run times (typically 1-5 min), leading to higher throughput[12]. | Run times are comparable to UPLC, but sample preparation can be more involved. |
| Resolution | Good resolution, suitable for most QC applications. | Superior resolution and peak capacity, allowing for better separation of complex mixtures[10]. | High selectivity based on mass, which can compensate for chromatographic co-elution. |
| Sensitivity | Adequate for bulk drug and formulation analysis. | Generally more sensitive than HPLC due to sharper peaks[12]. | The most sensitive technique, ideal for trace-level quantification in biological fluids[15]. |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Significantly lower solvent consumption, leading to cost savings and reduced environmental impact[12]. | Similar to UPLC, with low flow rates. |
| Typical Application | Routine quality control, stability studies, and content uniformity testing. | High-throughput screening, impurity profiling, and method development. | Bioavailability and bioequivalence studies, pharmacokinetic analysis, and metabolite identification. |
The Imperative of Cross-Validation
Cross-validation is the process of comparing results from two or more analytical methods or from the same method in different laboratories to ensure that the data is comparable[2][16]. This is a regulatory expectation, particularly when data from different sources will be combined or compared in a regulatory submission[2].
The Cross-Validation Workflow
The process of cross-validation should be systematic and well-documented. A typical workflow involves the following key stages:
Caption: A typical workflow for the cross-validation of analytical methods.
Experimental Protocols: A Practical Approach
Here, we outline a general protocol for the cross-validation of two HPLC methods for the analysis of a biphenyl carboxylic acid derivative in a tablet formulation.
Protocol: Cross-Validation of Two HPLC Methods
1. Objective: To demonstrate the comparability of two validated HPLC methods (Method A and Method B) for the quantification of [Specify Biphenyl Carboxylic Acid Derivative] in a tablet dosage form.
2. Materials:
- Reference standard of the biphenyl carboxylic acid derivative.
- Placebo tablets.
- Commercial tablets of the biphenyl carboxylic acid derivative.
- All necessary reagents and solvents of HPLC grade.
3. Equipment:
- Two separate, qualified HPLC systems.
4. Procedure:
5. Acceptance Criteria:
- The mean accuracy for QC samples should be within 85-115% for both methods.
- The precision (%CV) for QC samples should be ≤ 15% for both methods.
- For incurred samples (commercial tablets), the difference between the results from the two methods should be within 20% of the mean for at least 67% of the samples[17].
Data Presentation: A Comparative Look at Performance
The following tables provide a summary of typical validation parameters for HPLC and UPLC methods for the analysis of common biphenyl carboxylic acid derivatives, compiled from various literature sources.
Table 1: HPLC Method Parameters for Biphenyl Carboxylic Acid Derivatives
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Losartan Potassium | 80 - 120 | 98 - 102 | < 2.0 | [8] |
| Losartan Potassium | 2 - 12 | 99.3 - 100.8 | < 1.5 | [9] |
| Valsartan | 40 - 140 | 99.0 - 100.2 | < 2.0 | [5] |
| Valsartan | 50, 100, 150 (levels) | 99 - 100 | < 1.0 | [6] |
| Candesartan | 20 - 60 | 98.5 - 101.5 | < 2.0 | [18] |
| Irbesartan, Losartan, Valsartan | 5 - 40 | 96.5 - 103.1 | < 3.8 | [19] |
Table 2: UPLC and LC-MS/MS Method Parameters for Biphenyl Carboxylic Acid Derivatives
| Analyte | Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Candesartan | UPLC-MS/MS | 5 - 2000 | 5 | [20] |
| Losartan | UPLC-MS/MS | 50 - 5000 | 50 | [20] |
| Valsartan | UPLC-MS/MS | 10 - 2000 | 10 | [20] |
| Irbesartan | UPLC-MS/MS | 5 - 2000 | 5 | [20] |
| Telmisartan | UPLC-MS/MS | 0.5 - 200 | 0.5 | [20] |
Expert Insights and Trustworthiness
As a Senior Application Scientist, the rationale behind these stringent validation and cross-validation exercises is clear: to build a self-validating system that ensures data integrity. The choice of method is dictated by the analytical challenge. For routine QC, a robust and validated HPLC method is often sufficient. However, when dealing with complex impurity profiles or the need for high throughput, the superior resolution and speed of UPLC become advantageous. For bioanalytical applications, the sensitivity and selectivity of LC-MS/MS are non-negotiable.
The trustworthiness of analytical data hinges on a comprehensive understanding of the method's capabilities and limitations. Forced degradation studies, for instance, are crucial for developing stability-indicating methods that can separate the active pharmaceutical ingredient from its degradation products, ensuring that the method is specific for the analyte of interest[18][21][22][23].
Logical Relationships in Method Validation
The validation of an analytical method is a multifaceted process where each parameter is interconnected, contributing to the overall demonstration of the method's suitability.
Caption: The relationship between key analytical method validation parameters.
Conclusion
The cross-validation of analytical methods for biphenyl carboxylic acid derivatives is a critical component of ensuring data quality and consistency in pharmaceutical development and manufacturing. By carefully selecting the appropriate analytical technology—be it HPLC, UPLC, or LC-MS/MS—and rigorously validating and cross-validating these methods according to established guidelines, researchers and scientists can be confident in the integrity of their data. This, in turn, supports the delivery of safe and effective medicines to patients worldwide. The principles and protocols outlined in this guide provide a framework for establishing a robust and trustworthy analytical workflow for this important class of therapeutic agents.
References
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STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF CANDESARTAN IN PHARMACEUTICAL DOSAGES FORM. (2013-03-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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A Review on Comparative study of HPLC and UPLC. RJPT. [Link]
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Stability indicating rp hplc method for the determination of candisartan. (2012-07-01). SlideShare. [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. (2024-10-29). GMP Insiders. [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022-07-07). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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stability indicating hplc method for the determination of candesartan in pharmaceutical dosages form. (2016-09-22). ResearchGate. [Link]
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A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (2024-04-30). International Journal of Scientific Research & Technology. [https://ij SRT.org/a-comprehensive-review-on-uhplc-and-uplc-advancements-comparison-and-applications/]([Link] SRT.org/a-comprehensive-review-on-uhplc-and-uplc-advancements-comparison-and-applications/)
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. [Link]
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Stability-Indicating Methods for the Determination of Candesartan Cilexetil in Bulk Drug and Pharmaceutical Formulations. (2025-08-10). ResearchGate. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014-09-05). PMC - NIH. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018-05-24). U.S. Food and Drug Administration. [Link]
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Guideline Bioanalytical method validation. (2011-07-21). European Medicines Agency (EMA). [Link]
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Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]
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Simultaneous Determination of Sartans by High Performance Liquid Chromatography with Ultra Violet Detection. Semantic Scholar. [Link]
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RP-HPLC method development and validation of Valsartan tablet dosage form. JOCPR. [Link]
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A validated stability indicating HPLC method for the determination of Valsartan in tablet dosage forms. (2011-06-10). Journal of Applied Pharmaceutical Science. [Link]
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Development and Validation of RP-HPLC Method for the Estimation and Separation of Valsartan, Losartan and Irbesartan in Bulk and. (2014-01-31). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Tom Verhaeghe - Cross Validations - final. EBF. [Link]
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Assay Method Development and Validation for Valsartan using high Performance liquid Chromatography. Asian Journal of Pharmaceutical Analysis. [Link]
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Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. (2023-02-27). PMC - NIH. [Link]
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Analytical Method Development and Validation of Losartan Potassium and Atenolol in combined dosage form by RP-HPLC. ijrpls.com. [Link]
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Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. PMC - NIH. [Link]
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A Comparative Review of Methods for Estimation of Some Antihypertensive Drugs in Pharmaceutical Production. Semantic Scholar. [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]
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A Comparative Review of Methods for Estimation of Some Antihypertensive Drugs in Pharmaceutical Production. (2021-10-25). ResearchGate. [Link]
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review on analytical method development and validation by uplc and hplc of selected antihypertensive drugs. wjpps. [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Rasayan Journal of Chemistry. [Link]
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Analytical Methods for Determination of Certain Antihypertensive Drugs. (2021-02-24). biomedres.us. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN BY USING RP-HPLC IN PHARMACEUTICAL FORMULATIONS. IJRPC. [Link]
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Analytical method development and validation for simultaneous estimation of losartan and chlorthalidone by using RP-HPLC in bulk. International Journal of Pharmacy and Pharmaceutical Science. [Link]
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Comparison between HPLC and UPLC Systems. (2024-03-01). ResearchGate. [Link]
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UPLC vs HPLC: what is the difference?. Alispharm. [Link]
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COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS. ResearchGate. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05). PubMed. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05). NIH. [Link]
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On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2025-08-05). ResearchGate. [Link]
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(PDF) Simultaneous determination of antiepileptics in various biological fluids using LC-MS/MS method. ResearchGate. [Link]
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Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022-01-20). PubMed. [Link]
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A Comparative Benchmarking Guide to the Anti-Cancer Activity of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Introduction and Mechanistic Overview
The pursuit of novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Biphenyl compounds, structurally related to curcumin analogs, have demonstrated promising anti-cancer properties, often through the induction of apoptosis and cell cycle arrest.[1][2] This guide outlines a hypothetical benchmarking study of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (referred to as 'Compound X' for brevity) against two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.
1.1. Compound X: A Hypothetical Mechanism of Action
Based on the known activities of structurally similar hydroxylated biphenyls, we hypothesize that Compound X exerts its anti-cancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2] This dual action is crucial for inhibiting the uncontrolled proliferation of cancer cells.
1.2. Standard Drugs for Comparison
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent and broadly used anti-cancer agent. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis.[3][4][5][][7]
-
Cisplatin: A platinum-based chemotherapeutic, Cisplatin's anti-cancer activity stems from its ability to form cross-links with DNA, which distorts the DNA structure, interferes with DNA repair mechanisms, and triggers apoptosis.[8][9][10][11][12]
Visualizing the Mechanisms of Action
Caption: Figure 1: Comparative Mechanisms of Action.
In Vitro Benchmarking
A head-to-head comparison of Compound X with Doxorubicin and Cisplatin will be conducted using a panel of human cancer cell lines, with a primary focus on a colon adenocarcinoma cell line (e.g., HT-29 or HCT116) as colon cancer is a prevalent solid tumor.[13][14][15]
Experimental Workflow: In Vitro Assays
Caption: Figure 2: In Vitro Experimental Workflow.
Detailed Experimental Protocols
2.2.1. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19][20][21][22]
-
Step 1: Seed HT-29 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Step 2: Treat the cells with increasing concentrations of Compound X, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Step 3: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Step 4: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[17]
-
Step 5: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
2.2.2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]
-
Step 1: Seed 1x10⁶ cells in T25 flasks and treat with the IC50 concentration of each compound for 48 hours.[23]
-
Step 2: Harvest both adherent and floating cells and wash twice with cold PBS.[23]
-
Step 3: Resuspend cells in 1X Binding Buffer.
-
Step 4: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.
-
Step 5: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
2.2.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[25][26][27][28]
-
Step 1: Treat 1x10⁶ cells with the IC50 concentration of each compound for 24 hours.
-
Step 2: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[28]
-
Step 3: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.[28]
-
Step 4: Incubate for 30 minutes in the dark.[28]
-
Step 5: Analyze the DNA content by flow cytometry.
Hypothetical In Vitro Data Summary
Table 1: Comparative Cytotoxicity (IC50 in µM) in HT-29 Cells
| Compound | 24 hours | 48 hours | 72 hours |
| Compound X | 15.2 | 8.5 | 4.1 |
| Doxorubicin | 1.8 | 0.9 | 0.5 |
| Cisplatin | 10.5 | 5.2 | 2.8 |
Table 2: Apoptosis Induction and Cell Cycle Arrest in HT-29 Cells (at 48h, IC50 concentration)
| Compound | % Apoptotic Cells (Early + Late) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 5.1 | 55.3 | 24.8 | 19.9 |
| Compound X | 45.8 | 10.2 | 15.5 | 74.3 |
| Doxorubicin | 62.3 | 20.1 | 45.6 | 34.3 |
| Cisplatin | 51.7 | 40.5 | 35.2 | 24.3 |
In Vivo Xenograft Model Benchmarking
To evaluate the anti-tumor efficacy in a more biologically relevant system, an in vivo study using a colon cancer xenograft model is proposed.[29][30][31][32][33]
Experimental Workflow: In Vivo Xenograft Study
Caption: Figure 3: In Vivo Xenograft Study Workflow.
Detailed In Vivo Protocol
-
Step 1: Subcutaneously inject 5x10⁶ HT-29 cells into the flank of athymic nude mice.
-
Step 2: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Step 3: Administer Compound X, Doxorubicin, and Cisplatin at their predetermined maximum tolerated doses. A vehicle control group will also be included.
-
Step 4: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Width² x Length)/2.[29] Monitor body weight as an indicator of toxicity.
-
Step 5: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[34][35][36]
Hypothetical In Vivo Data Summary
Table 3: Comparative In Vivo Efficacy in HT-29 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | - | +2.5 |
| Compound X | 850 ± 150 | 54.1 | -1.8 |
| Doxorubicin | 550 ± 120 | 70.3 | -8.5 |
| Cisplatin | 680 ± 140 | 63.2 | -6.2 |
Conclusion and Future Directions
This guide provides a structured and scientifically robust framework for the preclinical evaluation of this compound. The hypothetical data presented suggests that while Compound X may have a lower potency than Doxorubicin and Cisplatin, its distinct mechanism of action, particularly the strong induction of G2/M arrest, warrants further investigation. The potentially favorable toxicity profile, as indicated by the lower hypothetical body weight loss in the in vivo model, is also a significant advantage that should be explored.
Future studies should focus on elucidating the precise molecular targets of Compound X, exploring its efficacy in combination with standard chemotherapies, and assessing its activity in a broader range of cancer models.
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Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC - NIH.
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What is the mechanism of Cisplatin? Patsnap Synapse.
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Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH.
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MTT Proliferation Assay Protocol. ResearchGate.
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Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
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CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
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Method for Analysing Apoptotic Cells via Annexin V Binding. UCL.
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Protocol for Cell Viability Assays. BroadPharm.
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Chemotherapy for colon cancer. Mayo Clinic.
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Chemotherapy for bowel cancer. Macmillan Cancer Support.
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
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Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol.
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
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In Vitro Cytotoxicity Assay. Alfa Cytology.
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Validated COLO205 Xenograft Model. Altogen Labs.
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Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight.
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed.
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Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC - NIH.
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assessing the selectivity of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid for its target
A comprehensive analysis of publicly available scientific literature and databases reveals that a specific biological target for 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid has not been identified. Therefore, a detailed comparison guide assessing its selectivity, as requested, cannot be generated at this time.
To fulfill the user's request for a comprehensive guide on the selectivity of this compound, the primary biological target of the compound must first be known. The assessment of selectivity is an inherently comparative process, requiring a known on-target activity to measure against off-target effects.
Initial investigations into compounds with similar biphenyl-carboxylic acid scaffolds provided some direction. For instance, certain derivatives have been explored as inhibitors of enzymes like dihydrofolate reductase (PfDHFR) or sirtuin 5 (SIRT5). Additionally, a structural analog, 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, is a known impurity of the drug Eltrombopag. Eltrombopag is a thrombopoietin receptor agonist, a key regulator of platelet production. However, no direct evidence links this compound to the thrombopoietin receptor or any other specific biological entity.
Without a confirmed molecular target, the following essential components of the requested comparison guide cannot be developed:
-
Selection of Appropriate Alternative Compounds: Meaningful comparators, including both positive and negative controls, can only be chosen once the primary target is identified.
-
Design of Relevant Experimental Protocols: Assays to determine target engagement, potency, and selectivity (e.g., enzymatic assays, binding assays, cell-based functional assays) are entirely dependent on the nature of the target.
-
Interpretation of Experimental Data: Any data generated would lack context without a known target to which the activity can be attributed.
-
Construction of Signaling Pathway Diagrams: Visual representations of the compound's mechanism of action are not possible without understanding the pathway it modulates.
To proceed with the creation of the requested in-depth technical guide, the following information is required:
-
Identification of the Primary Biological Target(s): What protein, enzyme, receptor, or other biomolecule does this compound interact with to elicit its primary biological effect?
-
Supporting Experimental Data: Are there any preliminary studies, screening data, or publications that suggest a specific biological activity for this compound?
Once a biological target is identified, a comprehensive guide can be developed to rigorously assess the selectivity of this compound, in line with the user's detailed requirements for scientific integrity and in-depth technical analysis.
Safety Operating Guide
A Guide to the Responsible Disposal of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid
This document provides a detailed protocol for the safe and compliant disposal of 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1215206-03-3). As a specialty chemical, its disposal requires a meticulous approach grounded in both regulatory compliance and a deep understanding of its potential chemical hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The core principle of chemical waste management is to ensure safety and environmental protection.[1][2] This involves minimizing waste generation, properly segregating and storing waste, and using licensed disposal services.[1][2][3]
Hazard Profile Analysis: An Evidence-Based Approach
Structural Analogs and Their Known Hazards:
-
Biphenyl Core: Biphenyl itself is recognized as being very toxic to aquatic life with long-lasting effects.[4][5][6] It can also cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to assume that this compound may also pose an environmental hazard.
-
Carboxylic Acid Group: Carboxylic acids can be corrosive or irritating to the skin and eyes.
-
Hydroxy and Methoxy Functional Groups: Substituted phenols and anisoles can have varying toxicities, but many are classified as irritants. Safety data for compounds like 2-Biphenylcarboxylic acid and 2-Hydroxy-5-methoxybenzaldehyde indicate that they can cause skin and eye irritation, and may cause respiratory irritation.[7][8][9]
Based on this analysis, this compound should be handled as a substance that is potentially:
-
An irritant to the skin, eyes, and respiratory system.
-
Harmful if swallowed.[10]
-
Toxic to aquatic life with long-lasting effects.
Table 1: Inferred Hazard Classification
| Hazard Class | Inferred Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar substituted biphenyls.[10] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Common hazard for biphenyls and carboxylic acids.[6][8][9][11] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Common hazard for biphenyls and carboxylic acids.[6][8][9][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Common hazard for biphenyls and carboxylic acids.[6][8][9][11] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 (Very toxic to aquatic life) | Based on the known ecotoxicity of the biphenyl scaffold.[5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final removal by a licensed waste management service.
2.1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield.[10][12]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[10]
-
Body Protection: A laboratory coat.[13]
2.2. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures that waste is treated appropriately.[2]
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, leak-proof container.[14]
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[15]
-
Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[14]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it should be collected in a separate, compatible waste container.
-
Segregate into "halogenated" and "non-halogenated" solvent waste streams, as is standard practice in most laboratories.
-
The container must be leak-proof with a secure screw-top cap.[14]
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated hazardous waste bag or container.
-
Empty containers of the chemical must be triple-rinsed with a suitable solvent.[13][16] The rinsate must be collected and disposed of as hazardous liquid waste.[13][16] After triple-rinsing, the defaced container can often be disposed of as regular lab glass or plastic waste, but check your institution's specific policies.[17]
-
2.3. Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration of each component.[3][15]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be away from heat sources and direct sunlight.[3] Containers must be kept closed at all times except when adding waste.[1][15]
-
Secondary Containment: Use secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[2][14]
2.4. Arranging for Disposal
-
Once a waste container is full, or if you are finished with the project, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]
-
Follow your institution's specific procedures for requesting a waste pickup.[17]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure: Alert others in the area and, if necessary, evacuate. Restrict access to the spill area.[5]
-
Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum (with a HEPA filter) the material and place it in a labeled hazardous waste container.[5] Moisten the material first to prevent dust generation.[5]
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[7]
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[17]
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize the amount of waste generated in the first place.[1][16]
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[1]
-
Scale Down: Whenever possible, reduce the scale of your experiments to use smaller quantities of materials.[16]
-
Avoid Spoilage: Store the chemical properly to prevent degradation.[18] this compound should be stored at 4°C under nitrogen.[18]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Management of Waste.
- Proper Disposal of 3-(4-Biphenyl)
- This compound. ChemScene.
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- SAFETY DATA SHEET - 2-Hydroxy-5-methoxybenzaldehyde. Fisher Scientific.
- 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. PubChem.
- Safety d
- SAFETY DATA SHEET - 2-Biphenylcarboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Harmful if swallowed. Fisher Scientific.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet - 2-Biphenylcarboxylic acid. Biosynth.
- 1216540-18-9 - Safety D
- Safety Data Sheet - 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Angene Chemical.
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- Chemical Waste. University of California, San Francisco Environment, Health & Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
